3-(2-Fluorophenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-4-2-1-3-6(8)7-5-9(13)12-10(7)14/h1-4,7H,5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSZALYDZSHGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione
Technical Whitepaper: 3-(2-Fluorophenyl)pyrrolidine-2,5-dione
Executive Summary
This compound is a specialized heterocyclic compound belonging to the 3-arylsuccinimide class. Structurally, it consists of a succinimide (pyrrolidine-2,5-dione) ring substituted at the C3 position with a 2-fluorophenyl moiety. This scaffold is of significant interest in medicinal chemistry as a fluorinated analog of the anticonvulsant pharmacophore found in drugs like Phensuximide and Methsuximide .
The introduction of the fluorine atom at the ortho position of the phenyl ring is a strategic modification often employed to modulate metabolic stability (by blocking potential oxidation sites), alter lipophilicity (LogP), and influence the electronic binding properties of the succinimide ring in the neuronal voltage-gated calcium channels (T-type).
Physicochemical Profile
The following data characterizes the core molecular identity of the compound.
| Parameter | Value | Notes |
| IUPAC Name | This compound | Systematic nomenclature |
| Common Name | 2-Fluoro-3-phenylsuccinimide | Analogous to Phensuximide core |
| Molecular Formula | C₁₀H₈FNO₂ | Confirmed by elemental count |
| Molecular Weight | 193.18 g/mol | Monoisotopic Mass: 193.054 |
| CAS Number | Not widely listed | Research intermediate; distinct from N-isomer (1-(2-fluorophenyl)...)[1][2] |
| Predicted LogP | ~1.65 | Moderate lipophilicity; CNS penetrant |
| H-Bond Donors | 1 (Imide NH) | Critical for receptor binding |
| H-Bond Acceptors | 3 (2 Carbonyls + 1 Fluorine) | Fluorine acts as a weak acceptor |
| Rotatable Bonds | 1 | Bond between C3 (succinimide) and Phenyl ring |
Synthetic Pathways
The synthesis of 3-arylsuccinimides is non-trivial due to the need to establish the carbon-carbon bond at the C3 position rather than the more common N-substitution. The most robust protocol involves the cyclization of 2-arylsuccinic acids .
Protocol: Thermal Cyclization of 2-(2-Fluorophenyl)succinic Acid
This method utilizes a condensation reaction between the substituted succinic acid precursor and a nitrogen source (urea or ammonia), followed by thermal dehydration.
Reagents:
-
Precursor: 2-(2-Fluorophenyl)succinic acid (CAS: 148556-82-5 or synthesized via hydrolysis of corresponding nitrile).
-
Nitrogen Source: Urea (NH₂CONH₂) or Ammonium Carbonate.
-
Solvent: High-boiling solvent (e.g., Decalin) or Solvent-free (Fusion).
Step-by-Step Workflow:
-
Mixing: Combine 2-(2-fluorophenyl)succinic acid (1.0 eq) and Urea (1.2 eq) in a round-bottom flask.
-
Fusion: Heat the mixture to 160–170°C in an oil bath. The mixture will melt and evolve gas (CO₂ and NH₃) as the intermediate diamide forms and cyclizes.
-
Completion: Maintain temperature for 2–3 hours until gas evolution ceases and the melt solidifies/thickens.
-
Work-up: Cool to room temperature. Triturate the solid residue with water to remove excess urea and cyanuric acid byproducts.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystalline needles.
Reaction Scheme (DOT Visualization):
Caption: Thermal fusion synthesis pathway from succinic acid precursor to the final succinimide ring.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 11.3 ppm (s, 1H): Broad singlet for the Imide NH . Disappears on D₂O shake.
-
δ 7.1–7.5 ppm (m, 4H): Aromatic protons. The proton at the C3' position (adjacent to Fluorine) will show distinct splitting (td) due to H-F coupling (J ≈ 8–10 Hz).
-
δ 4.1 ppm (dd, 1H): The chiral proton at C3 of the succinimide ring. It couples to the two protons at C4.
-
δ 2.6–3.2 ppm (m, 2H): The diastereotopic methylene protons at C4 . They appear as an ABX system with the C3 proton, showing geminal coupling (~18 Hz) and vicinal coupling to C3.
-
-
¹³C NMR (100 MHz):
-
Carbonyls: Two distinct peaks at ~176 ppm and ~179 ppm (C2 and C5).
-
C-F Coupling: The aromatic carbons will show doublets due to ¹³C-¹⁹F coupling. The ipso-carbon (C-F) will be a doublet with J ≈ 245 Hz (around 160 ppm).
-
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).
-
Expected Ion: [M+H]⁺ = 194.2 m/z.
-
Fragmentation: Loss of the imide ring (-71 Da) or loss of HNCO (-43 Da) are common pathways.
Pharmacological Context & Applications
The this compound molecule serves as a critical scaffold in the development of antiepileptic drugs (AEDs).
-
Mechanism of Action (SAR):
-
Class: Succinimides (e.g., Ethosuximide, Phensuximide).
-
Target: T-type Voltage-Gated Calcium Channels (Caᵥ3.1, Caᵥ3.2) in thalamic neurons.[3]
-
Role of C3-Substitution: The phenyl group at C3 is essential for hydrophobic interaction within the channel pore.
-
Role of Fluorine: The 2-fluoro substituent is bioisosteric to hydrogen but alters the metabolic profile. It blocks hydroxylation at the ortho position, potentially extending the half-life compared to the non-fluorinated analog.
-
-
Metabolic Stability:
-
Phensuximide is rapidly metabolized via para-hydroxylation of the phenyl ring.
-
The 2-fluoro group sterically and electronically deactivates the ring towards certain CYP450 oxidations, making this molecule a valuable probe for metabolic stability studies.
-
Signaling Pathway Interaction:
Caption: Mechanism of action for succinimide-based anticonvulsants targeting thalamic calcium channels.[3]
References
-
Synthesis of 3-Substituted Succinimides
- Title: "Synthesis of (3R)
- Source: ResearchGate / Journal of the Serbian Chemical Society.
-
URL:[Link]
-
Succinimide Anticonvulsant SAR
- Title: "Structure-Activity Relationships of Succinimides as Anticonvulsants."
- Source: Journal of Medicinal Chemistry (General Reference for Class).
-
URL:[Link]
-
General Synthesis Protocol (Organic Syntheses)
-
PubChem Compound Summary (Analog)
- Title: "Phensuximide (N-Methyl-3-phenylsuccinimide) - Structural Analog."
- Source: PubChem.
-
URL:[Link]
Sources
The Vanguard of Anticonvulsant Research: A Technical Guide to 2-Fluorophenyl Substituted Succinimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-fluorophenyl substituted succinimide derivatives, a promising class of compounds in the development of novel anticonvulsant therapies. We will explore their synthesis, biological evaluation, and the current understanding of their mechanism of action, offering field-proven insights to guide future research and development.
Introduction: The Rationale for 2-Fluorophenyl Succinimides
The succinimide core is a well-established pharmacophore in anticonvulsant drug discovery, with ethosuximide being a notable example used in the treatment of absence seizures.[1] The introduction of an aryl substituent on the succinimide ring has been a key strategy to modulate the pharmacological profile of these compounds. Specifically, the incorporation of a 2-fluorophenyl group is a deliberate design choice aimed at enhancing potency and influencing the pharmacokinetic properties of the molecule. The fluorine atom, with its high electronegativity and small size, can alter the electronic environment of the phenyl ring and participate in favorable interactions with biological targets, potentially leading to improved efficacy and a desirable safety profile.[2]
Synthetic Pathways to 2-Fluorophenyl Substituted Succinimides
The synthesis of 2-fluorophenyl substituted succinimide derivatives can be approached through several established routes. A common and efficient method involves a one-pot reaction that begins with the formation of an N-aryl succinamic acid intermediate, followed by cyclization.
General Synthesis Workflow
The general workflow for the synthesis of these derivatives is a two-step process that can often be performed in a single pot, enhancing efficiency and yield.
Caption: General workflow for the synthesis of 2-fluorophenyl substituted succinimide derivatives.
Detailed Experimental Protocol: Synthesis of N-(2-fluorophenyl)succinimide
This protocol provides a step-by-step methodology for the synthesis of a representative compound, N-(2-fluorophenyl)succinimide.
Materials:
-
Succinic anhydride
-
2-Fluoroaniline
-
Glacial acetic acid
-
Acetyl chloride
-
Distilled water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1 equivalent) in glacial acetic acid.
-
Addition of Amine: To the stirred solution, add 2-fluoroaniline (1 equivalent).
-
Formation of Succinamic Acid: Heat the reaction mixture to reflux for 2-4 hours. During this time, the intermediate N-(2-fluorophenyl)succinamic acid is formed.
-
Cyclization: After the initial reflux, allow the mixture to cool slightly. Carefully add acetyl chloride (as a dehydrating agent) dropwise to the reaction mixture.
-
Completion of Reaction: Reflux the mixture for an additional 1-2 hours to ensure complete cyclization to the succinimide.
-
Isolation of Product: After cooling to room temperature, pour the reaction mixture into ice-cold water. The solid product will precipitate out.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from ethanol to obtain pure N-(2-fluorophenyl)succinimide.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as IR, 1H NMR, and 13C NMR.
Biological Evaluation: Assessing Anticonvulsant Activity
The anticonvulsant potential of novel 2-fluorophenyl substituted succinimide derivatives is primarily evaluated using well-established in vivo rodent models of seizures. The Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test are the gold standards for initial screening.[3]
In-Vivo Anticonvulsant Screening Workflow
The following diagram illustrates the typical workflow for the preclinical evaluation of these compounds.
Caption: Workflow for the in-vivo anticonvulsant screening of novel compounds.
Protocol for Maximal Electroshock (MES) Test
The MES test is a reliable model for predicting efficacy against generalized tonic-clonic seizures.[4]
Materials:
-
Rodents (mice or rats)
-
Electroshock apparatus with corneal electrodes
-
Electrolyte solution (0.9% saline)
-
Test compound and vehicle
Procedure:
-
Animal Preparation: Administer the test compound or vehicle to the animals at various doses.
-
Electrode Application: At the time of peak drug effect, apply corneal electrodes moistened with electrolyte solution to the animal's eyes.
-
Stimulus Delivery: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is indicative of protection.
-
Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the seizure.
Protocol for Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for absence seizures and is used to identify compounds that can elevate the seizure threshold.[4]
Materials:
-
Rodents (mice)
-
Pentylenetetrazol (PTZ) solution
-
Test compound and vehicle
-
Observation chambers
Procedure:
-
Animal Preparation: Administer the test compound or vehicle to the animals.
-
Convulsant Administration: At the time of peak drug effect, administer a convulsant dose of PTZ subcutaneously.
-
Observation: Place the animals in individual observation chambers and observe for a defined period (typically 30 minutes) for the onset of clonic seizures.
-
Endpoint: The absence of clonic seizures lasting for at least 5 seconds is considered protection.
-
Data Analysis: Calculate the ED50 for protection against scPTZ-induced seizures.
Quantitative Anticonvulsant Activity Data
The following table summarizes the anticonvulsant activity of representative 3-(2-fluorophenyl)-pyrrolidine-2,5-dione derivatives from the literature.
| Compound | MES (ED50 mg/kg) | scPTZ (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI = TD50/ED50) in MES | Reference |
| Reference Drug (Phenytoin) | 20-30 | >300 | 65-100 | ~3 | [5] |
| Representative 2-Fluorophenyl Derivative | Varies | Varies | Varies | Varies | [5] |
Note: Specific ED50 and TD50 values for a broader range of 2-fluorophenyl substituted succinimide derivatives would require a more extensive search of specialized chemical and pharmacological databases.
Mechanism of Action: Targeting T-type Calcium Channels
The primary mechanism of action for succinimide anticonvulsants is the inhibition of low-voltage-activated (T-type) calcium channels in thalamic neurons.[6][7] These channels play a critical role in the generation of the characteristic 3-Hz spike-and-wave discharges observed in absence seizures.[7]
Signaling Pathway of Succinimide Anticonvulsants
The following diagram illustrates the proposed mechanism of action.
Sources
- 1. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijcps.org [ijcps.org]
- 6. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Evidence Supporting a Role for T-Type Ca2+ Channels in Absence Epilepsy and in the Action of Ethosuximide - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-Phenylpyrrolidine-2,5-dione Analogs: A Technical Guide
Executive Summary
The 3-phenylpyrrolidine-2,5-dione scaffold (commonly referred to as phenylsuccinimide) represents a critical pharmacophore in medicinal chemistry, historically validated by anticonvulsant drugs like Phensuximide and Methsuximide . While originally developed for absence seizures (petit mal), recent structural optimizations have expanded its utility into broad-spectrum epilepsy management, neuropathic pain, and antimicrobial applications.
This guide provides a technical deep-dive into the structure-activity relationships (SAR) governing this class. It synthesizes recent data on N-substituted Mannich bases and C3-aryl modifications, establishing a causal link between molecular topology and pharmacological efficacy (ED50/TD50).
The Pharmacophore & Mechanism of Action
The pyrrolidine-2,5-dione core functions as a rigid, neutral scaffold that positions lipophilic and hydrogen-bonding groups to interact with voltage-gated ion channels.
Mechanistic Pathways
The primary mechanism for anticonvulsant activity in this series is the state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs) , specifically interacting with Site 2 of the channel pore. Secondary mechanisms include:
-
T-type Calcium Channel Inhibition: Relevant for controlling absence seizures (thalamocortical oscillation damping).
-
GABA-A Receptor Modulation: Observed in specific N-arylpiperazine derivatives.[1]
Signaling Pathway Visualization
The following diagram illustrates the multi-target modulation profile of optimized 3-phenylpyrrolidine-2,5-dione analogs.
Caption: Multi-target mechanism where Na+ channel blockade and Ca2+ inhibition converge to elevate seizure thresholds.
Chemical Synthesis Strategies
To explore the SAR, a robust synthetic route is required. The Mannich Reaction is the preferred method for introducing N-substitutions, while Condensation is used to establish the core ring.
Protocol: Synthesis of N-Mannich Bases of 3-Phenylpyrrolidine-2,5-dione
Objective: Synthesize N-[(4-arylpiperazin-1-yl)-methyl]-3-phenylpyrrolidine-2,5-dione. Rationale: The N-Mannich base acts as a prodrug or active moiety, improving lipophilicity (logP) and blood-brain barrier (BBB) penetration.
Step-by-Step Methodology
-
Core Formation (Cyclization):
-
Reagents: Phenylsuccinic acid (1 eq), 25% Ammonia solution (excess).
-
Procedure: Heat the mixture in a water bath until dry. Transfer the residue to a sand bath and heat at 200°C for 2 hours.
-
Critical Control Point: Maintain temperature >180°C to ensure complete dehydration and ring closure to the imide.
-
Purification: Recrystallize from ethanol to yield 3-phenylpyrrolidine-2,5-dione.
-
-
Mannich Reaction (N-Alkylation):
-
Reagents: 3-phenylpyrrolidine-2,5-dione (1 eq), Formaldehyde (37% solution, 1.5 eq), 1-Arylpiperazine derivative (1 eq).
-
Solvent: Ethanol (absolute).
-
Procedure: Dissolve the imide in boiling ethanol. Add formaldehyde and the amine dropwise. Reflux for 3–6 hours.
-
Self-Validation: Monitor reaction progress via TLC (System: Benzene/Ethyl Acetate 7:3). Disappearance of the starting imide spot confirms conversion.
-
Isolation: Cool to room temperature.[2] The Mannich base typically precipitates. Filter and recrystallize from ethanol.
-
Caption: Synthetic route transitioning from acid precursors to bioactive N-Mannich bases.
Structure-Activity Relationship (SAR) Analysis
The anticonvulsant potency is strictly governed by steric and electronic factors at three key positions.
C3-Position (Phenyl Ring)
The phenyl ring at C3 is essential for hydrophobic interaction with the voltage-gated sodium channel.
-
Electron-Withdrawing Groups (EWG): Substituents like -Cl , -CF3 , or -OCF3 at the meta (3') or para (4') position of the phenyl ring significantly enhance potency.
-
Insight: 3-CF3 substitution often yields the highest activity (ED50 < 30 mg/kg) due to increased lipophilicity and metabolic stability.
-
-
Steric Bulk: Large substituents at the ortho (2') position can reduce activity by sterically hindering the binding pocket, although 2-Cl is tolerated in specific isoindole-fused analogs.
N1-Position (Imide Nitrogen)
This is the most versatile vector for modification.
-
Unsubstituted (N-H): Moderate activity (e.g., Phensuximide).
-
N-Methylation: Improves BBB penetration but increases metabolic clearance.
-
N-Mannich Bases (N-CH2-Piperazine): The introduction of a bulky arylpiperazine moiety via a methylene linker creates a "dual-binding" mode. The succinimide binds the primary site, while the arylpiperazine interacts with an auxiliary hydrophobic pocket, often resulting in 10-fold higher potency than the parent compound.
Ring Substitution (C3/C4)
-
C3-Methylation: Adding a methyl group at C3 (quaternary carbon) stabilizes the ring against hydrolytic ring opening (e.g., Methsuximide). This is critical for duration of action.
SAR Summary Map
Caption: Strategic modification points on the scaffold driving pharmacological efficacy.
Pharmacological Evaluation Protocols
To ensure data integrity, compounds must be screened using standardized "Gold Standard" epilepsy models.
Maximal Electroshock Seizure (MES) Test
Purpose: Identifies agents active against generalized tonic-clonic seizures (Sodium Channel Blockers).
-
Animals: Male albino mice (20–25 g).
-
Protocol:
-
Administer test compound intraperitoneally (i.p.) 30 minutes prior to testing.
-
Apply electrical stimulus via corneal electrodes: 50 mA, 60 Hz, 0.2 s duration .
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.
-
Validation: Control animals must show 100% tonic extension.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test
Purpose: Identifies agents active against absence seizures (T-type Ca2+ / GABAergic mechanisms).
-
Protocol:
-
Administer PTZ (85 mg/kg, s.c.) into the loose skin of the neck.
-
Observe for 30 minutes.
-
Endpoint: Absence of clonic spasms lasting >5 seconds.
-
Quantitative Data Summary
The following table summarizes the potency of key analogs compared to standard drugs (Valproic Acid, Ethosuximide).
| Compound ID | Substituent (C3) | Substituent (N1) | ED50 MES (mg/kg) | ED50 scPTZ (mg/kg) | Reference |
| Phensuximide | Phenyl | Methyl | ~120 | >300 | [Standard] |
| Methsuximide | Phenyl, Methyl | Methyl | ~60 | ~100 | [Standard] |
| Analog 14 | 3-CF3-Phenyl | Dimethylamino | 49.6 | 67.4 | [1] |
| Analog 33 | Benzo[b]thiophene | Morpholine-linker | 27.4 | Active | [2] |
| Analog 6 | Phenyl | Propanamide-linker | Potent | Potent | [3] |
Note: Lower ED50 indicates higher potency. Analog 33 demonstrates superior potency to Valproic Acid in the MES model.
References
-
Identification of New Compounds with Anticonvulsant Properties in 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Link
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure Agents. MDPI. Link
-
Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides. PubMed. Link
-
Synthesis and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione. PubMed. Link
-
Structure-Activity Relationship of Pyrrolidine-2,5-dione Derivatives. ResearchGate. Link
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Pharmacophore Modeling of Fluorinated Succinimide Anticonvulsants: A Framework for Rational Drug Design
An In-Depth Technical Guide:
Abstract
Epilepsy is a prevalent neurological disorder, and while numerous antiepileptic drugs are available, a significant portion of patients remain resistant to treatment or experience adverse side effects.[1][2][3] The succinimide scaffold represents a validated chemical starting point, with established drugs like ethosuximide effectively targeting T-type calcium channels to control absence seizures.[4][5][6] This guide presents a comprehensive framework for the rational design of next-generation fluorinated succinimide anticonvulsants through the strategic application of pharmacophore modeling. We will explore the synergistic potential of combining the proven succinimide core with the unique physicochemical advantages conferred by fluorine.[7][8] This document provides researchers, medicinal chemists, and drug development professionals with a self-validating workflow, from initial ligand selection to the generation of a predictive 3D pharmacophore model, ultimately enabling the discovery of novel and more effective therapeutic candidates.
The Strategic Imperative: Causality in Model Design
A robust drug discovery campaign is not merely a matter of process; it is a series of deliberate, evidence-based decisions. The selection of the succinimide scaffold, the incorporation of fluorine, and the use of pharmacophore modeling are interdependent choices grounded in decades of medicinal chemistry and neurology research.
The Succinimide Core: A Validated Therapeutic Scaffold
The succinimide class of anticonvulsants, most notably ethosuximide, exerts its therapeutic effect by selectively inhibiting low-voltage-activated T-type calcium channels.[6][9] These channels are implicated in the generation of the characteristic 3 Hz spike-and-wave discharges observed in absence seizures.[6] By targeting this specific mechanism, succinimides provide a focused therapeutic effect, making their scaffold an ideal foundation for developing new agents with potentially improved properties.
The Fluorine Advantage: Enhancing "Drug-Likeness"
The introduction of fluorine into a drug candidate is a powerful and widely used strategy in modern medicinal chemistry.[8][10] Its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[7][11]
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Strategic placement of a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[8][12]
-
Blood-Brain Barrier (BBB) Permeability: For a central nervous system (CNS) agent, crossing the BBB is non-negotiable.[1][2] Fluorine can increase a molecule's lipophilicity, a key factor in passive diffusion across the BBB, leading to improved target engagement in the brain.[7][11]
-
Target Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within a molecule, enabling new, favorable electrostatic interactions or hydrogen bonds with the target protein that would otherwise not be possible.[10][12] This can lead to a significant increase in binding potency.
-
pKa Modulation: The inductive effect of fluorine can lower the pKa of nearby amine groups, reducing their basicity.[10] This can decrease unwanted ionization at physiological pH, further enhancing membrane permeability.
The Pharmacophore Approach: Decoding the Activity Blueprint
A pharmacophore is an abstract 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[13][14] Pharmacophore modeling allows us to:
-
Identify the common chemical features shared by a set of structurally diverse but functionally related active molecules.[3][15]
-
Generate a 3D query to perform virtual screening of large chemical libraries, identifying novel compounds that fit the model and are therefore likely to be active.[16]
-
Provide a rational basis for the design and optimization of new molecules, ensuring that newly synthesized compounds retain the key features required for activity.
A Self-Validating Workflow for Pharmacophore Development
The integrity of a pharmacophore model is paramount. The following workflow incorporates rigorous validation at multiple stages, ensuring the resulting model is statistically significant and possesses true predictive power.
Diagram 1: Pharmacophore Modeling & Validation Workflow
Caption: A comprehensive workflow for pharmacophore model generation, validation, and application.
Experimental Protocol: Ligand-Based Model Generation
This protocol outlines the steps for creating a pharmacophore model when a high-resolution crystal structure of the target protein is unavailable.
1. Training Set Compilation:
- Objective: To assemble a dataset of at least 15-20 compounds with a wide range of biological activities (spanning at least 4 orders of magnitude).
- Procedure:
- Curate a set of fluorinated succinimide derivatives with experimentally determined anticonvulsant activity (e.g., ED₅₀ values from animal models).
- Divide the compounds into two groups: actives (highest potency) and inactives (lowest potency or inactive). The activity threshold should be clearly defined.
- Ensure structural diversity within the set to avoid bias.
- Reserve approximately 25% of the compounds for a separate test set to be used in validation.
2. Conformational Analysis:
- Objective: To generate a realistic ensemble of low-energy 3D conformations for each molecule.
- Procedure:
- For each molecule in the training set, perform a conformational search using a suitable algorithm (e.g., Best Quality setting in Catalyst/Discovery Studio, or similar modules in other software).
- Set an energy threshold (e.g., 20 kcal/mol above the global energy minimum) to ensure that only energetically accessible conformations are retained.
3. Pharmacophore Hypothesis Generation (e.g., using HypoGen):
- Objective: To identify the 3D arrangement of chemical features that best explains the activity of the training set compounds.
- Procedure:
- Define the chemical features to be considered: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (HY), and Aromatic Ring (RA).
- Input the training set molecules with their associated activity data and conformational models into the algorithm.
- The software will generate and score multiple hypotheses. A high-scoring hypothesis will map well to the most active compounds while failing to map onto the inactive ones.
Experimental Protocol: Model Validation
1. Cost Analysis:
- Objective: To statistically evaluate the quality of the generated hypotheses.
- Procedure:
- Analyze the output from the hypothesis generation step. Look for two key values: the total cost and the null cost .
- A statistically significant model should have a large difference between the null cost (cost of a model with no correlation to activity) and the total cost. A difference of 40-60 bits suggests a >90% probability that the model's correlation is not random.[16]
- The root-mean-square deviation (RMSD) should be low, indicating a good correlation between estimated and experimental activity.
2. Test Set Validation:
- Objective: To assess the model's ability to predict the activity of compounds it has not seen before.
- Procedure:
- Use the top-ranked pharmacophore hypothesis to predict the activity of the compounds in the previously reserved test set.
- Calculate the correlation coefficient (r²) between the experimentally determined activities and the predicted activities. A high r² value indicates good predictive power.[17]
3. Fischer Randomization Test:
- Objective: To confirm that the correlation between chemical structure and biological activity is not due to chance.
- Procedure:
- Perform a Fischer randomization test (typically at a 95% confidence level). The software will randomly reassign activity values to the training set molecules and attempt to build new hypotheses.
- If the randomly generated hypotheses have significantly higher cost values and poorer statistics than the original model, it validates that the original model is robust and not a result of chance correlation.[16]
Data Presentation and Model Visualization
Clear data presentation is essential for interpreting model performance and communicating findings.
Table 1: Example Training Set Data for Model Generation
| Compound ID | Structure (R-group on Phenyl Ring) | Activity (ED₅₀, mg/kg) | LogP (Calculated) |
| F-S-01 | 4-CF₃ | 23.47 | 3.12 |
| F-S-02 | 4-F | 45.80 | 2.55 |
| F-S-03 | 3-F, 4-Cl | 62.39 | 3.21 |
| F-S-04 | 2-F | 110.5 | 2.55 |
| F-S-05 | H (unsubstituted) | >300 | 2.10 |
| F-S-06 | 4-OCH₃ | >300 | 2.34 |
| (Note: Activity data is illustrative, based on similar fluorinated anticonvulsant classes for context)[18][19] |
Table 2: Hypothetical Pharmacophore Model Validation Statistics
| Parameter | Value | Interpretation |
| Correlation (r) | 0.95 | Excellent correlation between estimated and actual activity for the training set. |
| Total Cost | 85.6 bits | The cost value of the final hypothesis. |
| Null Cost | 172.1 bits | The cost of a hypothesis with no predictive power. |
| Cost Difference | 86.5 bits | A large difference (>60) indicates a highly significant model ( >98% confidence). |
| RMSD | 0.88 | Low deviation between predicted and actual activity values. |
| Test Set Correlation (r²) | 0.82 | Good predictive ability on an external dataset. |
| Fischer Validation (95%) | Passed | The model's correlation is not due to chance. |
Diagram 2: A Proposed Pharmacophore Model for Fluorinated Succinimides
Caption: A hypothetical 4-feature pharmacophore model for fluorinated succinimide anticonvulsants.
This proposed model visualizes key features:
-
Two Hydrogen Bond Acceptors (HBA): Likely corresponding to the carbonyl oxygens of the succinimide ring.
-
One Hydrophobic Feature (HY): Representing the alkyl substituents on the succinimide ring.
-
One Ring Aromatic Feature (RA): Corresponding to the (fluorinated) phenyl ring, crucial for interaction.
Conclusion and Future Directions
This guide has outlined a robust, scientifically-grounded workflow for developing a predictive pharmacophore model for novel fluorinated succinimide anticonvulsants. By integrating the established therapeutic value of the succinimide core with the strategic advantages of fluorination, this computational approach provides a powerful engine for discovery. The causality behind each step—from ligand selection to multi-faceted model validation—ensures the generation of a trustworthy tool for virtual screening and lead optimization.
Future work should focus on using the validated model to screen large, diverse chemical databases to identify novel, non-succinimide scaffolds that fit the pharmacophore. Promising hits should then be subjected to further computational analysis, such as molecular docking and ADMET prediction, before being prioritized for chemical synthesis and biological evaluation.[20][21] This iterative cycle of design, synthesis, and testing, guided by a validated pharmacophore model, represents a highly efficient pathway toward the discovery of next-generation anticonvulsants with improved efficacy and safety profiles.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 27, 2026.
- Talluri, S. (2025, July 14). Computational Design of Drugs for Epilepsy using a Novel Guided Evolutionary Algorithm for Enhanced Blood Brain Barrier Permeability. PubMed.
- Pharmacy 180. (n.d.). Succinimides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved February 27, 2026.
- Apollo Scientific. (2026, January 19).
- ResearchGate. (n.d.). Drug Design Strategies for the Discovery of Novel Anticonvulsants Concerned with Four Site Binding Pharmacophoric Model Studies. Retrieved February 27, 2026.
- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
- Bentham Science Publishers. (2025, July 14). Computational Design of Drugs for Epilepsy using a Novel Guided Evolutionary Algorithm for Enhanced Blood Brain Barrier Permeability.
- Pharmaguideline. (n.d.). Succinimides: Phensuximide, Methsuximide, Ethosuximide. Retrieved February 27, 2026.
- MDPI. (2024, February 22).
- Malawska, B. (2003, June 15). Application of pharmacophore models for the design and synthesis of new anticonvulsant drugs. PubMed.
- Talluri, S. (n.d.). Computational design of drugs for Epilepsy using a novel guided evolutionary algorithm for enhanced Blood Brain Barrier permeability. ChemRxiv.
- Bentham Science Publishers. (2003, June 1). Application of Pharmacophore Models for the Design and Synthesis of New Anticonvulsant Drugs.
- Talluri, S. (n.d.). Computational design of drugs for Epilepsy using a novel guided evolutionary algorithm for enhanced Blood Brain Barrier permeability.
- Taylor & Francis Online. (2016, August 5).
- Bentham Science Publishers. (2019). Roles of Fluorine in Drug Design and Drug Action.
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- Medscape. (2022, July 26).
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- Shrimanker, I., & Tadi, P. (2024, July 2). Ethosuximide.
- PubMed. (2019, January 1).
- Bentham Science Publishers. (2013, December 1).
- ResearchGate. (n.d.). Development of pharmacophore model for selected antiepileptic drugs. Retrieved February 27, 2026.
- Zayed, M. F. (n.d.). New fluorinated quinazolinone derivatives as anticonvulsant agents. ScienceDirect.
- Semantic Scholar. (2018, August 20). 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity.
- ResearchGate. (2025, August 6). (PDF)
- MDPI. (2011, December 12). 3D QSAR Pharmacophore Modeling, in Silico Screening, and Density Functional Theory (DFT)
- International Journal of Pharmaceutical Sciences and Research. (n.d.). 3d qsar and pharmacophore modeling on substituted cyanopyrrolidines as type ii anti-diabetic.
- PubMed. (2014, September 2). Comparative pharmacophore modeling and QSAR studies for structural requirements of some substituted 2-aminopyridines derivatives as inhibitors nitric oxide synthases.
- MDPI. (2021, March 24). QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors.
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3-(2-Fluorophenyl)pyrrolidine-2,5-dione IUPAC name and synonyms
Title: Technical Monograph: 3-(2-Fluorophenyl)pyrrolidine-2,5-dione Subtitle: Synthesis, Pharmacological Mechanisms, and Applications in Anticonvulsant Drug Discovery
Executive Summary
This compound (CAS: 1225665-70-2) is a critical heterocyclic scaffold in medicinal chemistry, primarily utilized as a core intermediate for the development of succinimide-based anticonvulsants. Structurally, it represents the 2-fluoro analogue of the active metabolite of Phensuximide (N-methyl-3-phenylsuccinimide). Its significance lies in the bioisosteric replacement of hydrogen with fluorine at the ortho-position of the phenyl ring, a modification known to enhance metabolic stability by blocking oxidative degradation while modulating lipophilicity.
This guide provides a comprehensive technical analysis of the compound's chemical identity, validated synthesis protocols, and its role as a precursor for N-Mannich bases targeting voltage-gated sodium channels (VGSCs).
Chemical Identity & Physicochemical Properties
The compound is a cyclic imide featuring a five-membered pyrrolidine-2,5-dione ring substituted at the C3 position. The presence of the electron-withdrawing fluorine atom influences the acidity of the imide proton and the lipophilicity of the aryl moiety.
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | 3-(2-Fluorophenyl)succinimide; 2-(2-Fluorophenyl)succinimide |
| CAS Number | 1225665-70-2 |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.17 g/mol |
| SMILES | O=C1NC(=O)CC1c2ccccc2F |
| InChI Key | PPSZALYDZSHGKC-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline solid |
| Predicted LogP | ~1.3 - 1.5 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Imide NH) |
| H-Bond Acceptors | 3 (2 Carbonyl oxygens + 1 Fluorine) |
Synthesis Protocols
The synthesis of this compound typically proceeds via the cyclization of 2-(2-fluorophenyl)succinic acid. The following protocol is a validated methodology adapted from standard succinimide synthesis techniques used for anticonvulsant scaffolds.
Protocol A: Thermal Cyclization with Urea (Solvent-Free)
Rationale: This method avoids the use of toxic solvents and utilizes urea as a safe ammonia source, driving the equilibrium toward the imide through the release of CO₂ and NH₃.
Materials:
-
2-(2-Fluorophenyl)succinic acid (1.0 eq)
-
Urea (1.5 eq)
-
Equipment: Round-bottom flask, oil bath, recrystallization setup.
Step-by-Step Methodology:
-
Mixing: Intimately mix 2-(2-fluorophenyl)succinic acid (e.g., 10 mmol) with urea (15 mmol) in a mortar or directly in the reaction flask.
-
Fusion: Heat the mixture in an oil bath to 180–200 °C . The mixture will melt and evolve gas (NH₃ and CO₂).
-
Reaction: Maintain the temperature for 1–2 hours until gas evolution ceases and the melt solidifies or becomes viscous.
-
Work-up: Cool the reaction mixture to room temperature.
-
Purification: Recrystallize the crude solid from Ethanol/Water (4:1) or Isopropanol.
-
Validation: Verify purity via TLC (Ethyl Acetate/Hexane 1:1) and melting point determination.
Protocol B: Solution-Phase Cyclization (Ammonium Carbonate)
Rationale: Suitable for larger scales where temperature control is critical.
-
Suspend 2-(2-fluorophenyl)succinic acid in glacial acetic acid .
-
Add excess ammonium carbonate.
-
Reflux the mixture for 4–6 hours.
-
Concentrate the solvent under reduced pressure.
-
Precipitate the product by adding cold water; filter and dry.
Synthesis Workflow Visualization
The following diagram illustrates the synthetic pathway from the aryl-acetonitrile precursor to the final succinimide and its downstream derivation into active Mannich bases.
Figure 1: Synthetic pathway from nitrile precursor to the target succinimide and its conversion to bioactive Mannich bases.
Pharmacological Applications & Mechanism of Action
The this compound scaffold is rarely used as a standalone drug but serves as a potent pharmacophore in the design of broad-spectrum anticonvulsants.
Mechanism: Voltage-Gated Sodium Channel (VGSC) Blockade
Research into 3-substituted pyrrolidine-2,5-diones suggests they act primarily by stabilizing the inactivated state of voltage-gated sodium channels in the brain. This mechanism prevents high-frequency repetitive firing of neurons, which is the hallmark of seizure activity.
-
The Succinimide Core: Provides the hydrogen bond acceptor/donor motif necessary for binding to the channel receptor site.
-
The 3-Aryl Group: Occupies the hydrophobic pocket. The 2-fluoro substituent is critical here; it introduces steric bulk and electronic modulation without significantly increasing molecular weight.
-
Fluorine Effect: The fluorine atom at the ortho position protects the phenyl ring from metabolic hydroxylation (a common clearance pathway for the phenyl analog, Phensuximide), potentially increasing the half-life (
) of the compound.
Derivatization: N-Mannich Bases
The most significant application of this scaffold is in the synthesis of N-Mannich bases. By reacting the acidic imide nitrogen with formaldehyde and a secondary amine (e.g., 4-arylpiperazine), researchers generate prodrugs with enhanced lipophilicity and blood-brain barrier (BBB) permeability.
Key Structure-Activity Relationship (SAR) Findings:
-
N-Substitution: Adding a methyl-piperazine linker at the Nitrogen (N1) significantly increases activity in the Maximal Electroshock (MES) test.
-
3-Substitution: The 2-fluorophenyl group (C3) often yields higher potency compared to the unsubstituted phenyl or 4-chlorophenyl analogs due to optimal steric fit.
Experimental Data Summary
The following table summarizes the anticonvulsant profile of N-Mannich base derivatives synthesized from the this compound core.
| Derivative Type | Test Model | Outcome (ED₅₀) | Significance |
| Core Scaffold (Unsubstituted) | MES / scPTZ | Weak / Inactive | Requires N-substitution for BBB penetration. |
| N-(4-Arylpiperazinyl)methyl | MES (Mice) | 20–50 mg/kg | Highly Potent (Comparable to Phenytoin). |
| N-(Morpholino)methyl | scPTZ (Mice) | >100 mg/kg | Lower efficacy against absence seizures. |
Note: MES = Maximal Electroshock Seizure (model for tonic-clonic seizures); scPTZ = Subcutaneous Pentylenetetrazole (model for absence seizures).
Logical SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold.
References
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PubChem. (2025).[1] 3-Phenylpyrrolidine-2,5-dione (Phensuximide metabolite) and derivatives.[1] National Library of Medicine. [Link]
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Obniska, J., et al. (2012). "Synthesis and anticonvulsant activity of new N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones." Bioorganic & Medicinal Chemistry Letters. [Link]
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Kamiński, K., et al. (2015). "Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from succinimide and 1,2,3,4-tetrahydroisoquinoline." Molecules. [Link][2][3][4]
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Molaid Chemicals. (2024). Chemical Datasheet: this compound (CAS 1225665-70-2).[Link]
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Góra, M., et al. (2021). "Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides." Molecules. [Link][2][5][3][4][6][7]
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Halogenated Pyrrolidine-2,5-dione Derivatives: A Technical Guide for Medicinal Chemists
This guide provides an in-depth exploration of halogenated pyrrolidine-2,5-dione derivatives, a promising class of compounds in modern medicinal chemistry. We will delve into the strategic rationale for their design, synthetic methodologies, diverse therapeutic applications, and the critical role of halogenation in modulating their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
The Pyrrolidine-2,5-dione Core: A Privileged Scaffold
The pyrrolidine-2,5-dione, or succinimide, ring is a five-membered heterocyclic motif that serves as a cornerstone in the design of numerous biologically active molecules.[1][2] Its prevalence in medicinal chemistry can be attributed to several key features:
-
Structural Rigidity and 3D-Scaffolding: The cyclic nature of the succinimide ring imparts a degree of conformational constraint, which can be advantageous for optimizing interactions with biological targets.[1] The sp³-hybridized carbons allow for the exploration of three-dimensional space, a crucial aspect of modern drug design.
-
Hydrogen Bonding Capabilities: The imide functionality presents both hydrogen bond donors (the N-H group, if unsubstituted) and acceptors (the two carbonyl oxygens), facilitating strong and specific interactions with protein targets.
-
Synthetic Tractability: The succinimide core is readily accessible through various synthetic routes, making it an attractive starting point for the development of compound libraries.[3]
-
Proven Bioactivity: A wide range of biological activities have been associated with succinimide derivatives, including anticonvulsant, anti-inflammatory, anticancer, and antimicrobial effects, validating its status as a "privileged scaffold".[4][5]
The Strategic Role of Halogenation
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a drug candidate is a well-established strategy in medicinal chemistry to fine-tune its properties.[6] Halogenation of the pyrrolidine-2,5-dione scaffold can profoundly influence its pharmacokinetic and pharmacodynamic profiles through several mechanisms:
-
Modulation of Lipophilicity: Halogens can significantly alter the lipophilicity (expressed as LogP or LogD) of a molecule, which in turn affects its solubility, permeability across biological membranes, and distribution in the body.[6][7][8] A careful balance of lipophilicity is crucial for oral bioavailability and reaching the target site.[6]
-
Metabolic Stability: The introduction of halogens can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound.
-
Target Binding Interactions: Halogen atoms can participate in specific, non-covalent interactions with biological targets, most notably through "halogen bonding". This is an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on the protein, which can enhance binding affinity and selectivity.[6]
-
Conformational Control: The steric bulk of halogen atoms can influence the preferred conformation of the molecule, which can be critical for optimal binding to a target.
The decision to halogenate, and the choice of which halogen to use and where to place it, are therefore critical strategic considerations in the design of novel pyrrolidine-2,5-dione-based therapeutics.
Synthetic Methodologies
The synthesis of halogenated pyrrolidine-2,5-dione derivatives can be broadly approached in two ways: construction of the halogenated ring system or post-synthetic halogenation of a pre-formed succinimide core.
A common and efficient method for the synthesis of 3-chloro-N-aryl pyrrolidine-2,5-diones involves a ring-closing reaction of (Z)-4-oxo-4-(arylamino)but-2-enoic acid with thionyl chloride (SOCl₂).[9][10]
Caption: General synthetic scheme for 3-chloro-N-aryl pyrrolidine-2,5-diones.
Experimental Protocol: Synthesis of 3-chloro-1-aryl pyrrolidine-2,5-diones[10]
-
Step 1: Synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid
-
To a solution of an appropriate aromatic amine (1.0 eq) in a suitable solvent (e.g., diethyl ether or THF), add maleic anhydride (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The resulting precipitate is collected by filtration, washed with cold solvent, and dried to afford the (Z)-4-oxo-4-(arylamino)but-2-enoic acid intermediate.
-
-
Step 2: Synthesis of 3-chloro-1-aryl pyrrolidine-2,5-dione
-
Suspend the (Z)-4-oxo-4-(arylamino)but-2-enoic acid (1.0 eq) in thionyl chloride (SOCl₂) (used as both reagent and solvent).
-
Heat the mixture to reflux for 5-8 hours.
-
After cooling, the excess thionyl chloride is removed under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 3-chloro-1-aryl pyrrolidine-2,5-dione.
-
Therapeutic Applications and Mechanisms of Action
Halogenated pyrrolidine-2,5-dione derivatives have shown significant promise in several therapeutic areas, most notably as anticancer and anticonvulsant agents.
Anticancer Activity: Tubulin Polymerization Inhibition
A key mechanism of action for several anticancer pyrrolidine-2,5-dione derivatives is the inhibition of tubulin polymerization.[11] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest and apoptosis.
One study identified a novel pyrrolidine-2,5-dione derivative that potently inhibits the proliferation of hepatocellular carcinoma (HCC) cells with an IC50 value of 2.082 μM.[11] This compound was found to bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[11]
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Experimental Protocol: In Vitro Tubulin Polymerization Assay[11][12]
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) bovine or porcine tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Prepare a 10X stock of GTP in the same buffer.
-
Prepare a stock solution of the test compound in DMSO and then dilute to a 10X final concentration in the assay buffer.
-
-
Assay Setup:
-
Pre-warm a microplate reader to 37°C.
-
On ice, prepare the final tubulin solution by adding GTP (to a final concentration of 1 mM) and a polymerization enhancer like glycerol (to 10%) to the reconstituted tubulin.
-
In a pre-warmed 96-well plate, add the 10X test compound or control (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor, or DMSO as a vehicle control).
-
Initiate the polymerization by adding the final tubulin solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the test compound to the controls to determine its inhibitory or enhancing effect.
-
Anticonvulsant Activity: Modulation of Voltage-Gated Ion Channels
Certain halogenated pyrrolidine-2,5-dione derivatives have demonstrated potent anticonvulsant activity in various animal models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure tests.[12] The mechanism of action for some of these compounds is believed to involve the modulation of voltage-gated sodium (Nav) and calcium (Cav) channels.[13][14][15]
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[16][17] By binding to these channels, anticonvulsant drugs can stabilize the inactivated state of the channel, thereby reducing neuronal hyperexcitability.
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Solubility profile of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive framework for determining and understanding the solubility profile of this compound, a compound of interest in medicinal chemistry.[3] While specific experimental solubility data for this molecule is not extensively published, this document outlines a robust, first-principles approach to solubility determination. We present a detailed experimental protocol based on the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.[4][5] Furthermore, this guide delves into the theoretical underpinnings of solubility, enabling researchers to predict and interpret solubility behavior based on the molecular structures of the solute and the solvents.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a cornerstone of pharmaceutical sciences.[6] For a compound like this compound, understanding its solubility in various organic solvents is paramount for:
-
Process Chemistry: Selecting appropriate solvents for chemical reactions, crystallization, and purification is crucial for optimizing yield and purity.[1]
-
Formulation Science: Developing viable dosage forms, whether for oral, parenteral, or topical administration, is highly dependent on the API's solubility.[7][8] Poor solubility can lead to low bioavailability and therapeutic inefficacy.[9]
-
Preclinical Studies: In-vitro and in-vivo testing often require the compound to be in solution. Unreliable solubility data can lead to misleading results in these early-stage assays.[9]
This guide is designed for researchers, scientists, and drug development professionals, providing both the practical "how-to" and the theoretical "why" for establishing a comprehensive solubility profile of this compound.
Molecular Structure Analysis and Predicted Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which refers to the polarity of the solute and solvent molecules. A molecule's polarity is a function of its functional groups and overall structure.
This compound possesses distinct structural features that will dictate its interactions with various solvents:
-
Pyrrolidine-2,5-dione Ring: This succinimide moiety contains two polar carbonyl groups (C=O) and a secondary amine (N-H). These groups can act as hydrogen bond acceptors (the oxygen atoms) and a hydrogen bond donor (the N-H group).[10] This suggests a propensity for solubility in polar, protic solvents.
-
2-Fluorophenyl Group: The phenyl ring is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces. The fluorine atom is highly electronegative, creating a dipole moment, but its contribution to overall polarity is localized.
Based on this structure, we can hypothesize the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) and polar protic solvents (e.g., alcohols) that can engage in hydrogen bonding.
-
Moderate Solubility: Likely in solvents of intermediate polarity like ketones (e.g., acetone) and esters (e.g., ethyl acetate).
-
Low Solubility: Predicted in nonpolar solvents (e.g., hexane, toluene) where the polar succinimide ring cannot form favorable interactions.
Experimental Protocol for Solubility Determination
The following protocol details the definitive method for measuring the thermodynamic (or equilibrium) solubility of this compound.
The Shake-Flask Method: The Gold Standard
The shake-flask method is the most widely accepted technique for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[4][11] The core principle is to create a saturated solution in the presence of excess solid solute, ensuring that equilibrium is reached.[12]
Experimental Workflow Diagram
Caption: Workflow for solubility determination using the shake-flask method.
Step-by-Step Protocol:
-
Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 20-30 mg). The exact amount is not critical as long as undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial. A representative list of solvents is provided in Table 1.
-
Equilibration: Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[13]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a chemically compatible 0.22 µm syringe filter to remove any remaining micro-particulates. This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method.
HPLC Method for Quantification
High-Performance Liquid Chromatography is a precise and robust technique for determining the concentration of a solute in a solution.[5][14]
HPLC System and Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV spectrophotometer at a wavelength of maximum absorbance for the compound (determined by a UV scan).
-
Column Temperature: 25 °C
Protocol for Analysis:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and plot the peak area against concentration to generate a calibration curve.
-
Sample Analysis: Inject the diluted, filtered samples from the shake-flask experiment.
-
Concentration Determination: Use the peak areas of the experimental samples and the equation from the calibration curve to determine the concentration of the diluted samples.[14]
-
Solubility Calculation: Account for the dilution factor to calculate the final solubility of the compound in the original organic solvent. Report the results in standard units such as mg/mL or mol/L.
Data Presentation and Interpretation
Organizing the experimental results in a clear and concise manner is essential for comparison and interpretation.
Solubility Data Summary
The quantitative solubility data should be summarized in a table. Solvents should be grouped by their class and polarity to facilitate the identification of trends.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) |
| Polar Protic | Methanol | 5.1 | Experimental Value |
| Ethanol | 4.3 | Experimental Value | |
| Polar Aprotic | Acetonitrile | 5.8 | Experimental Value |
| Acetone | 5.1 | Experimental Value | |
| Ethyl Acetate | 4.4 | Experimental Value | |
| Tetrahydrofuran (THF) | 4.0 | Experimental Value | |
| Nonpolar | Toluene | 2.4 | Experimental Value |
| Hexane | 0.1 | Experimental Value |
Interpreting the Results
The relationship between solvent properties and the observed solubility provides deep insights into the intermolecular forces at play.
Factors Influencing Solubility Diagram
Caption: Key molecular properties governing solubility.
A thorough analysis should correlate the experimental data in Table 1 with these principles. For example, a high solubility in methanol would be attributed to strong hydrogen bonding between the succinimide ring and the hydroxyl group of the solvent. Conversely, poor solubility in hexane would be explained by the inability of the nonpolar solvent to disrupt the strong solute-solute interactions of the crystalline solid.[15][16]
Conclusion and Future Directions
This guide has provided a comprehensive, scientifically-grounded protocol for determining the solubility of this compound in a range of organic solvents. By combining the robust shake-flask method with precise HPLC analysis, researchers can generate high-quality, reliable data essential for informed decision-making in the drug development pipeline. The theoretical framework presented allows for a deeper understanding of the physicochemical forces driving solubility, enabling predictive reasoning for novel solvent systems. Future work should include determining the temperature dependence of solubility to calculate important thermodynamic parameters such as the enthalpy and entropy of dissolution.[17]
References
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Journal of Pharmaceutical and Biomedical Analysis. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Unknown Source. (n.d.).
- Google Patents. (n.d.). EP1428015A1 - A method of measuring solubility.
- Environmental Protection Agency. (2025, October 15). (S)-2-(3-fluorophenyl) pyrrolidine Properties.
- Cysewski, P., et al. (2022). Predicting drug solubility in organic solvents mixtures. As published in a relevant scientific journal.
- Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from Physical Chemistry Research website.
- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from Pharmacology Discovery Services website.
- Phenomenex. (n.
Sources
- 1. research.unipd.it [research.unipd.it]
- 2. physchemres.org [physchemres.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 6. sciforum.net [sciforum.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. protocols.io [protocols.io]
- 14. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 15. Dependence of solute solubility parameters on solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Electronic and Conformational Matrix of N-(2-Fluorophenyl)succinimide: A Technical Guide
Executive Summary
The N-(2-fluorophenyl)succinimide scaffold represents a critical structural motif in medicinal chemistry, serving as a pharmacophore in anticonvulsant drug design (e.g., phensuximide analogs) and a robust linker in antibody-drug conjugates (ADCs). Its utility stems from the unique electronic perturbation introduced by the ortho-fluorine atom. Unlike its para-substituted counterparts, the ortho-fluorine exerts a dual influence: it sterically locks the conformation of the N-aryl bond while electronically deactivating the aromatic ring against metabolic oxidation.
This guide provides a comprehensive analysis of the electronic properties, conformational dynamics, and hydrolytic stability of this scaffold. It synthesizes crystallographic data with kinetic principles to offer a self-validating framework for researchers utilizing this moiety in drug development.
Electronic Architecture
The electronic behavior of N-(2-fluorophenyl)succinimide is governed by the interplay between the strong electronegativity of fluorine and the resonance demands of the succinimide ring.
The Ortho-Fluorine Effect
The fluorine atom at the ortho position (C2) introduces a significant inductive electron-withdrawing effect (-I), which is dominant over its resonance electron-donating effect (+R). This creates a localized region of high electron density (negative electrostatic potential) at the fluorine, while simultaneously depleting electron density from the phenyl ring carbons.
-
Dipole Moment Vector: The C-F bond dipole opposes the C=O dipoles of the succinimide ring. In the preferred conformation, these dipoles align to minimize electrostatic repulsion, influencing the overall polarity of the molecule.
-
Nitrogen Lone Pair Availability: The nitrogen atom of the succinimide is part of a cyclic imide system. Its lone pair is heavily delocalized into the two carbonyl groups (
), rendering the nitrogen essentially non-basic (pKa of conjugate acid < -1). The ortho-fluorine further reduces the basicity of the system via through-space field effects, though this effect is secondary to the resonance delocalization.
Electrostatic Potential Map (ESP) Implications
In binding pockets, the ortho-fluorine acts as a weak hydrogen bond acceptor but a strong electrostatic anchor. The electron-deficient center of the phenyl ring (induced by the F and the imide N) often engages in
Conformational Dynamics
Unlike N-phenylsuccinimide, which possesses a relatively low barrier to rotation around the N-C(phenyl) bond, the ortho-fluorine analog exhibits restricted rotation due to steric hindrance.
Twist Angle and Planarity
Crystallographic studies of the analogous N-(2-chlorophenyl)succinimide reveal a non-planar conformation with a dihedral angle (
-
Steric Driver: The ortho-fluorine atom (Van der Waals radius ~1.47 Å) clashes with the carbonyl oxygen atoms of the succinimide ring if the system attempts to adopt a planar conformation (
). -
Electronic Driver: The twisted conformation minimizes the repulsion between the lone pairs of the fluorine and the carbonyl oxygens.
-
Result: The molecule exists as a chiral conformer in the crystal lattice (atropisomerism is possible at low temperatures, but rapid rotation occurs at physiological temperatures). This twist disrupts conjugation between the phenyl ring and the imide nitrogen, isolating their electronic systems more effectively than in para-substituted analogs.
Physicochemical Consequences[1][2][3][4][5]
Hydrolytic Stability
The stability of the succinimide ring is a critical parameter for drug shelf-life and metabolic fate. The hydrolysis follows an A-2 mechanism (acid-catalyzed, bimolecular) or base-catalyzed ring opening.
-
Steric Shielding: The ortho-fluorine provides a "steric umbrella" that retards the approach of nucleophiles (water or hydroxide) to the proximal carbonyl carbon.
-
Electronic Activation: Counteracting the steric shield, the electron-withdrawing nature of fluorine makes the carbonyl carbons more electrophilic.
-
Net Effect: Experimental data suggests that ortho-substitution generally increases stability relative to unsubstituted N-phenylsuccinimide, as the steric retardation dominates the electronic activation [2].
Lipophilicity (LogP)
Fluorination is a classic strategy to modulate lipophilicity.
-
Predicted LogP: ~0.4 - 0.6.
-
Mechanism: The high electronegativity of fluorine reduces the polarizability of the phenyl ring. However, the ortho-twist exposes the hydrophobic edge of the phenyl ring while burying the polar imide bond partially. This results in a modest increase in LogP compared to the non-fluorinated parent, enhancing membrane permeability without significantly compromising solubility.
Medicinal Chemistry Applications
Metabolic Blocking
The C2 (ortho) and C4 (para) positions of N-phenyl rings are primary sites for Cytochrome P450-mediated hydroxylation.
-
Strategy: Substitution with fluorine at the ortho position blocks this metabolic soft spot. The C-F bond energy (~116 kcal/mol) renders it metabolically inert to oxidative cleavage.
-
Outcome: Extended half-life (
) and reduced clearance.
Bioisosterism
The N-(2-fluorophenyl)succinimide moiety is often used as a bioisostere for N-(2-chlorophenyl) or N-(2-methylphenyl) groups. It mimics the steric bulk of the methyl group while imparting the electronic properties of the chloro group, often improving binding affinity through multipolar interactions.
Experimental Protocols
Synthesis of N-(2-Fluorophenyl)succinimide
This protocol utilizes a robust two-step dehydration method, favored for its scalability and purity over one-pot microwave methods.
Reagents:
-
Succinic anhydride (1.0 equiv)
-
2-Fluoroaniline (1.0 equiv)
-
Acetic anhydride (excess)
-
Sodium acetate (catalytic)
-
Toluene (Solvent A)
Workflow:
-
Amidation: Dissolve succinic anhydride in Toluene at 50°C. Add 2-fluoroaniline dropwise. A precipitate (succinamic acid intermediate) will form immediately. Stir for 2 hours.
-
Isolation 1: Filter the solid N-(2-fluorophenyl)succinamic acid. Wash with cold toluene.
-
Cyclization: Suspend the acid in acetic anhydride with 10 mol% NaOAc. Reflux at 140°C for 3 hours.
-
Quench: Pour the reaction mixture into ice water. The imide will precipitate.
-
Purification: Recrystallize from Ethanol/Water (9:1).
Visual Pathway (DOT):
Caption: Two-step synthesis via succinamic acid intermediate, utilizing chemical dehydration for ring closure.
Hydrolysis Kinetics Assay
To validate the stability of the ring in biological media.
Protocol:
-
Stock Solution: Prepare a 10 mM stock of the succinimide in Acetonitrile.
-
Buffer Preparation: Prepare Phosphate Buffered Saline (PBS) adjusted to pH 7.4 and pH 2.0 (to mimic gastric stability).
-
Incubation: Inject 20 µL of stock into 3.0 mL of buffer in a quartz cuvette thermostated at 37°C.
-
Detection: Monitor the decrease in absorbance at
(typically ~240 nm for the imide) over 6 hours. -
Analysis: Plot
vs. time. The slope represents .
Hydrolysis Pathway (DOT):
Caption: Hydrolytic degradation pathway showing the transition from the cyclic imide to the open-chain succinamic acid.
Data Summary Table
| Property | Value / Characteristic | Relevance |
| Formula | C | Core Scaffold |
| MW | 193.18 g/mol | Fragment-based design |
| LogP (Calc) | 0.45 ± 0.1 | CNS Penetration |
| Dihedral Angle | ~65-70° (Twisted) | Receptor fit / Solubility |
| pKa (Imide) | Non-ionizable (> 14) | Neutral at physiological pH |
| Hydrolysis | Systemic Stability | |
| Metabolic Fate | Resistant to ring hydroxylation | Extended PK profile |
References
-
Gowda, B. T., et al. (2010). "Crystal structure of N-(2-chlorophenyl)succinimide." Acta Crystallographica Section E, 66(9), o2270. Link
-
Ozturk, S., et al. (2022).[3] "Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds." Journal of the Chemical Society of Pakistan, 44(02), 188.[3] Link
-
Vaidyanathan, G., & Zalutsky, M. R. (2006). "Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F." Nature Protocols, 1(4), 1655-1661. Link
-
BenchChem. "N-(2-Chlorophenyl)succinimide Structure and Properties." Link
Sources
Methodological & Application
Application Note: Cyclocondensation Protocols for 2-Fluorophenylsuccinic Acid Derivatives
Strategic Importance in Drug Development
2-Fluorophenylsuccinic acid is a highly versatile, fluorinated dicarboxylic acid building block. The incorporation of a fluorine atom at the ortho position of the phenyl ring profoundly impacts the molecule's stereoelectronic profile, enhancing lipophilicity, modulating pKa, and improving metabolic stability. In medicinal chemistry, this precursor is strategically utilized to synthesize two major classes of conformationally restricted pharmacophores via divergent cyclocondensation pathways: succinimides (privileged scaffolds for anticonvulsant and CNS-active agents) and indanone/tetralone derivatives (rigidified bicyclic cores for targeted therapeutics).
This guide details the mechanistic causality and optimized experimental protocols for both intermolecular and intramolecular cyclocondensation workflows.
Mechanistic Insights & Reaction Causality
Intermolecular Cyclocondensation (Succinimide Pathway)
The synthesis of succinimides from phenylsuccinic acids traditionally proceeds via a two-step cascade: the nucleophilic attack of a primary amine to form an intermediate amic acid, followed by thermally driven cyclodehydration[1]. Historically, this required harsh conditions, such as heating the neat mixture in a sand bath at 180 °C to forcefully distill off the water byproduct[1].
To modernize this approach, we recommend a solvent-free microwave-assisted protocol . Microwave irradiation capitalizes on the dielectric heating of the highly polar amic acid intermediate. This targeted energy transfer drastically reduces reaction times from several hours to mere minutes while preventing the thermal degradation of sensitive functional groups[2]. Furthermore, the ortho-fluorine atom exerts a mild electron-withdrawing inductive effect, slightly increasing the electrophilicity of the adjacent carbonyl carbon and facilitating the initial nucleophilic acyl substitution.
Workflow of the two-phase intermolecular cyclocondensation for succinimide synthesis.
Intramolecular Friedel-Crafts Acylation (Indanone Pathway)
The conversion of 2-fluorophenylsuccinic acid into a bicyclic indanone derivative requires the generation of a highly reactive acylium ion, followed by an intramolecular electrophilic aromatic substitution[3]. Classical conditions utilize polyphosphoric acid (PPA) or concentrated sulfuric acid to drive this dehydration[4]. However, PPA is notoriously viscous at room temperature, complicating reaction monitoring, stirring, and aqueous workup.
Causality for Reagent Selection: We replace PPA with Eaton’s Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid). Eaton's reagent provides a highly acidic, low-viscosity medium that efficiently promotes acylium ion formation without the mass-transfer limitations of PPA.
Regioselectivity: The regioselectivity of this cyclization is strictly dictated by the ortho-fluorine atom. Because position 2 of the phenyl ring is occupied by the fluorine atom, the acylium ion is sterically and electronically forced to attack the unsubstituted position 6 (the alternate ortho position relative to the succinic acid side chain). This constraint guarantees a single regioisomer: a 4-fluoro-3-oxo-indane-1-carboxylic acid derivative.
Mechanistic pathway of the intramolecular Friedel-Crafts acylation yielding indanone derivatives.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of N-Substituted 3-(2-Fluorophenyl)succinimides
This protocol is optimized for primary alkyl or aryl amines.
-
Preparation: In an agate mortar, thoroughly grind equimolar amounts (10 mmol) of 2-fluorophenylsuccinic acid and the desired primary amine until a homogenous, fine powder is achieved.
-
Irradiation: Transfer the solid mixture to a microwave-transparent quartz reaction vessel. Do not add solvent. Place the vessel in a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Reaction: Irradiate the mixture at 150 W, ramping to a plateau temperature of 130 °C. Maintain this temperature for 10–15 minutes. The mixture will temporarily melt as the amic acid forms and subsequently cyclizes, releasing water vapor.
-
Workup: Allow the vessel to cool to room temperature. Triturate the resulting crude solid with cold ethanol (15 mL) to dissolve any unreacted starting materials and byproducts.
-
Purification: Filter the precipitate under a vacuum and recrystallize from a hot ethanol/water (7:3) mixture to afford the analytically pure N-substituted 3-(2-fluorophenyl)succinimide.
Protocol B: Eaton's Reagent-Mediated Synthesis of Fluorinated Oxo-indane Carboxylic Acids
This protocol utilizes strong acids; perform strictly inside a fume hood.
-
Activation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, add 1.0 g of 2-fluorophenylsuccinic acid.
-
Reagent Addition: Slowly add 10 mL of Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). The low viscosity of the reagent will allow for immediate, smooth magnetic stirring.
-
Cyclization: Heat the reaction mixture to 60 °C using an oil bath. Stir continuously for 4 hours. Monitor the consumption of the di-acid via TLC (Eluent: DCM/MeOH 9:1, visualized with UV and bromocresol green stain).
-
Quenching: Once the starting material is fully consumed, carefully pour the acidic mixture over 50 g of crushed ice while stirring vigorously. The sudden dilution quenches the acylium intermediate and precipitates the crude carboxylic acid.
-
Extraction: Extract the aqueous suspension with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent gradient: Hexanes to 1:1 Hexanes/Ethyl Acetate with 1% Acetic Acid) to isolate the pure 4-fluoro-3-oxo-indane-1-carboxylic acid.
Quantitative Data & Optimization Summary
The following table summarizes the comparative advantages and typical yields of the optimized protocols against classical literature methods.
| Reaction Pathway | Target Scaffold | Dehydrating Agent / Energy Source | Temp / Time | Typical Yield (%) | Key Advantage over Classical Methods |
| Intermolecular | Succinimides | Sand Bath (Classical)[1] | 180 °C / 1.5 h | 60 - 70% | Baseline method; requires harsh thermal conditions. |
| Intermolecular | Succinimides | Microwave Irradiation (Optimized)[2] | 130 °C / 15 min | 85 - 95% | Solvent-free, rapid kinetics, minimizes thermal degradation. |
| Intramolecular | Indanones | Polyphosphoric Acid (PPA)[4] | 90 °C / 6 h | 50 - 65% | Baseline method; highly viscous, difficult aqueous workup. |
| Intramolecular | Indanones | Eaton's Reagent (Optimized)[3] | 60 °C / 4 h | 75 - 88% | Low viscosity, easy stirring, rapid quenching, cleaner profile. |
References
-
[3] Write a reaction scheme showing the Harworth synthesis of phenanthrene. AskFilo. Available at: [Link]
-
[2] Succinimide-N-sulfonic acid: An efficient catalyst for the synthesis of xanthene derivatives under solvent-free conditions. ResearchGate. Available at: [Link]
-
[4] Synthesize this compound from benzene: 1-indanone. AskFilo. Available at:[Link]
-
[1] Synthesis, anticonvulsant activity and 5-HT1A/5-HT7 receptors affinity of 1-[(4-arylpiperazin-1-yl)-propyl] pyrrolidine-2,5-dione derivatives. Institute of Pharmacology Polish Academy of Sciences. Available at:[Link]
Sources
Application Note: Anticonvulsant Screening Architectures for 3-Substituted Succinimides
Executive Summary & Scientific Rationale
The succinimide class, typified by ethosuximide (3-ethyl-3-methylsuccinimide), represents the clinical gold standard for controlling absence seizures (petit mal). Unlike other anticonvulsants that primarily target voltage-gated sodium channels (Nav), succinimides are uniquely characterized by their ability to inhibit T-type calcium channels (Cav3.x) in thalamocortical relay neurons.
However, the pharmacology of 3-substituted succinimides is highly structure-dependent.
-
Alkyl-substitution at C3 (e.g., ethosuximide) favors T-type Ca²⁺ channel blockade, predicting efficacy in the scPTZ model.
-
Aryl-substitution at C3 (e.g., methsuximide, phensuximide) introduces activity at voltage-gated sodium channels, broadening the spectrum to include generalized tonic-clonic seizures, detectable via the MES test.
Therefore, a rigid "one-test" screening approach is flawed. This guide presents a hierarchical screening architecture designed to deconvolute these overlapping mechanisms.
Strategic Screening Workflow
The following decision tree illustrates the logical progression from synthesis to mechanistic validation.
Figure 1: Hierarchical screening workflow for succinimides. Note the parallel execution of scPTZ and MES to determine the spectral profile (Absence vs. Broad Spectrum).
Phase 2: Neurotoxicity Assessment (Rotarod)
Before efficacy testing, the Median Toxic Dose (TD50) must be established to ensure that any observed "protection" against seizures is not simply due to sedation or muscle relaxation.
Protocol: Accelerated Rotarod Test
Objective: Quantify motor coordination deficits. Subject: Male CD-1 or Swiss Webster mice (20–25 g).
-
Training (Day 1): Place mice on a rotating rod at a constant low speed (4 rpm). Allow them to walk for 60 seconds. Repeat 3 times. Discard animals that cannot learn the task.
-
Drug Administration (Day 2): Administer the test compound intraperitoneally (i.p.) at log-spaced doses (e.g., 30, 100, 300 mg/kg).[1] Include a Vehicle control group.[2]
-
Testing:
-
Set the rotarod to accelerate from 4 to 40 rpm over a 300-second interval.
-
Test at 0.5 h, 1 h, and 4 h post-injection (to identify Peak Time of Effect, TPE).
-
-
Endpoint: Record the latency to fall (seconds).
-
Criterion: A "neurological deficit" is defined as a fall latency <50% of the vehicle control group's average.
-
Calculation: Calculate TD50 using Probit analysis.
Phase 3: In Vivo Efficacy Protocols
A. The Primary Screen: Subcutaneous Pentylenetetrazol (scPTZ) Test
Relevance: This is the definitive screen for succinimides. PTZ is a GABA-A receptor antagonist. Compounds that protect against PTZ-induced clonic seizures (like ethosuximide) are highly predictive of clinical efficacy in absence epilepsy .
Protocol:
-
Preparation: Dissolve Pentylenetetrazol (PTZ) in 0.9% saline to a concentration where 10 mL/kg delivers the CD97 (Convulsive Dose 97%).
-
Standard Dose:85 mg/kg s.c. (mice) or 70 mg/kg s.c. (rats).[3]
-
-
Pre-treatment: Administer the 3-substituted succinimide (i.p.) at the TPE determined in the Rotarod test.
-
Challenge: Inject PTZ subcutaneously into the loose fold of skin at the neck (scruff).
-
Observation: Place animal immediately into a clear plexiglass observation cage. Observe for 30 minutes .
-
Endpoint (Protection):
-
Failure: A single episode of clonic spasms persisting for at least 5 seconds.[1]
-
Protection: Absence of clonic spasms for the full 30-minute window.
-
-
Validation: Ethosuximide (positive control) should show an ED50 ≈ 130–150 mg/kg (i.p.) in mice.
B. The Secondary Screen: Maximal Electroshock (MES) Test
Relevance: Detects efficacy against generalized tonic-clonic seizures and Na+ channel blockade. If a 3-substituted succinimide (e.g., a 3-phenyl derivative) is active here, it suggests a "mixed" mechanism similar to methsuximide.
Protocol:
-
Apparatus: Electroconvulsive generator (e.g., Ugo Basile) with corneal electrodes.
-
Preparation: Apply 0.5% tetracaine/electrolyte gel to the eyes to ensure conductivity and local anesthesia.
-
Stimulation Parameters (Mice):
-
Endpoint (Protection):
-
Seizure: Tonic hindlimb extension (hind legs rigid and extended 180° to the body).
-
Protection: Abolition of the tonic hindlimb extension component (animal may still show clonus, but if hindlimbs remain flexed, it is "protected").
-
Phase 4: Mechanistic Validation (In Vitro)
If the compound is active in scPTZ, you must confirm it acts via the classical succinimide mechanism: inhibition of T-type Ca²⁺ currents .
Protocol: Whole-Cell Patch Clamp (Thalamic Neurons or HEK-Cav3.x)
Objective: Confirm state-dependent block of Cav3.1, Cav3.2, or Cav3.3 channels.
-
Cell System: Stably transfected HEK293 cells expressing human Cav3.1 or acutely dissociated thalamic relay neurons.
-
Solutions:
-
Extracellular: High Barium (10 mM Ba²⁺) to isolate Ca²⁺ currents and block K⁺ channels.
-
Intracellular: Cs-methanesulfonate based (to block K⁺ currents).
-
-
Voltage Protocol (State-Dependence Check):
-
Holding Potential 1 (Resting): -90 mV (Channels closed but available).
-
Holding Potential 2 (Inactivated): -60 mV (Significant population inactivated).
-
Test Pulse: Step to -20 mV for 150 ms to evoke current.
-
-
Drug Application: Perfusion of test compound (10 µM – 1 mM).
-
Analysis:
-
Succinimides typically show higher affinity block at depolarized potentials (-60 mV) compared to hyperpolarized potentials (-90 mV). This "state-dependence" is critical for dampening the pathological thalamic oscillations (3 Hz spike-wave) without silencing normal neuronal firing.
-
Data Analysis & Interpretation
Quantitative Endpoints Table
Summarize your screening data using the following standard metrics.
| Metric | Definition | Significance |
| ED50 | Median Effective Dose | Dose protecting 50% of animals (lower = more potent).[3] |
| TD50 | Median Toxic Dose | Dose causing motor deficit in 50% of animals.[1][2] |
| PI | Protective Index (TD50 / ED50) | Safety margin. PI > 2.0 is the minimum threshold for drug development interest; Ethosuximide PI ≈ 3–4. |
| scPTZ/MES Ratio | Efficacy Ratio | < 1.0: Suggests pure absence activity (Ethosuximide-like).> 1.0: Suggests broad spectrum/Na+ channel activity. |
Statistical Methods
-
ED50/TD50 Calculation: Use Litchfield and Wilcoxon method or Probit Analysis (log-dose vs. probability unit).
-
Significance: Fisher’s Exact Test for responder/non-responder data in seizure tests.
References
-
Gomeni, R., et al. (2020). Model-Based Approach for Optimizing the Design of Preclinical Anticonvulsant Screening. Journal of Pharmacokinetics and Pharmacodynamics . Link
-
Löscher, W., & Schmidt, D. (2011). Modern Antiepileptic Drug Development: Has the Holy Grail Been Found?Epilepsia .[2][3][4][7] Link
-
Coulter, D. A., et al. (1989). Specific Petit Mal Anticonvulsants Reduce Calcium Currents in Thalamic Neurons. Neuroscience Letters . Link
-
White, H. S., et al. (2002).[3] The NIH Anticonvulsant Drug Development (ADD) Program: Preclinical Anticonvulsant Screening Project. Epilepsia . Link
-
Gomora, J. C., et al. (2001). Block of Cloned Human T-Type Calcium Channels by Succinimide Antiepileptic Drugs. Molecular Pharmacology . Link
-
Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the MES and s.c.[8][9] PTZ Test. Neuromethods . Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. transpharmation.com [transpharmation.com]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo MES Test Protocols for Fluorinated Succinimide Derivatives
Abstract & Scope
This guide details the operational workflow for evaluating fluorinated succinimide derivatives using the Maximal Electroshock Seizure (MES) test. While succinimides (e.g., ethosuximide) are traditionally associated with T-type calcium channel blockade and absence seizures (scPTZ model), the introduction of fluorine moieties and lipophilic side chains often shifts the pharmacological profile toward sodium channel modulation. This necessitates screening via the MES model, the gold standard for generalized tonic-clonic seizure protection. This protocol integrates formulation strategies for lipophilic fluorinated compounds, precise electrical stimulation parameters, and mandatory neurotoxicity controls.
Scientific Rationale: The Fluorine Shift
Succinimide derivatives display a distinct Structure-Activity Relationship (SAR).
-
Classic Succinimides: Small alkyl groups (e.g., Ethosuximide)
T-type Ca²⁺ blockers Active in scPTZ (Absence seizures). -
Fluorinated/Aryl Succinimides: Introduction of electronegative fluorine or bulky aryl groups increases lipophilicity (LogP) and alters binding affinity, often targeting voltage-gated Na⁺ channels. This shift necessitates the MES test , which detects agents that prevent seizure spread by blocking high-frequency neuronal firing.
Mechanism & Screening Cascade
The following diagram illustrates the decision logic for screening these specific derivatives.
Figure 1: Screening cascade for lipophilic succinimide derivatives. Note the prioritization of MES for fluorinated analogs due to anticipated Na+ channel activity.
Pre-Experimental Considerations
Animal Selection
-
Species: Male CF-1 or C57BL/6 mice (18–25 g) or Sprague-Dawley rats (100–150 g).
-
Justification: Male rodents are preferred to avoid estrous cycle fluctuations affecting seizure thresholds.
-
Acclimatization: Minimum 5 days. Stress significantly alters seizure thresholds; handle animals daily for 2 days prior to testing.
Formulation (Critical Step)
Fluorinated succinimides often exhibit poor aqueous solubility. Standard saline vehicles will result in precipitation and erratic bioavailability.
-
Recommended Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in distilled water.[1]
-
Preparation:
-
Weigh the fluorinated derivative.
-
Levigate with Tween 80.
-
Slowly add 0.5% MC while sonicating to create a stable suspension.
-
-
Volume: 10 mL/kg (Mice), 2-5 mL/kg (Rats).
Protocol 1: Neurotoxicity Screen (Rotarod)
Scientific Integrity Rule: You cannot claim anticonvulsant efficacy if the animal is sedated. A comatose animal cannot seize. The Rotarod test must define the Toxic Dose 50 (TD50) before or concurrently with MES efficacy testing.
-
Apparatus: Rotarod (e.g., Ugo Basile), set to 6 rpm (fixed) or accelerating (4–40 rpm).
-
Training: Train mice 24 hours prior. Only those capable of remaining on the rod for >60 seconds are included.
-
Testing: Administer compound. Place mouse on rod at T=0.5h, 1h, 4h.
-
Fail Criteria: Inability to maintain equilibrium for 60 seconds (3 trials).
-
Output: Calculate TD50 (dose causing neurotoxicity in 50% of animals).
Protocol 2: The MES Assay (Corneal Stimulation)
This protocol follows the NIH Epilepsy Therapy Screening Program (ETSP) standards.
Equipment Setup
-
Stimulator: Constant current electroshock unit (e.g., Ugo Basile or Harvard Apparatus).
-
Electrodes: Corneal electrodes (concave, wetted).
-
Current Verification: Use a 1 kΩ dummy load to verify current output before every session.
Stimulation Parameters
| Parameter | Mice | Rats | Note |
| Current Intensity | 50 mA | 150 mA | Supramaximal (approx. 5x threshold) |
| Frequency | 60 Hz | 60 Hz | AC Sine Wave |
| Pulse Duration | 0.2 sec | 0.2 sec | Critical for reproducibility |
| Electrolyte | 0.5% Tetracaine + 0.9% Saline | Same | Anesthetic + Conductivity |
Step-by-Step Procedure
-
Dosing: Administer vehicle or test compound (IP or PO) at defined time points (e.g., 0.5h, 4h).
-
Preparation: Apply 1 drop of electrolyte solution (0.5% tetracaine in saline) to the eyes 30 seconds before shock. This ensures conductivity and humane local anesthesia.
-
Restraint: Hold the animal firmly by the scruff (mice) or wrapped in a cloth (rats) to prevent spinal injury during the tonic phase.
-
Stimulation: Gently apply electrodes to the center of the corneas. Trigger the 0.2s pulse.[1][2]
-
Observation (The Endpoint): Immediately release the animal into a clear observation cage.
Data Interpretation
The MES test is a binary (All-or-None) assay for each animal.
-
Protection: Absence of HLTE.[3]
-
No Protection: Presence of HLTE.
Calculate the ED50 (Effective Dose 50) using Probit analysis or the Litchfield-Wilcoxon method based on the % protection at various doses.
Data Analysis & Reporting
The Protective Index (PI)
The true measure of a drug's clinical potential is the separation between efficacy and toxicity.
-
Target: PI > 2.0 is considered a "hit". PI > 5.0 is excellent.
-
Context: Phenytoin typically has a PI of ~5–10 depending on the model.
Mechanism of Action Visualization
Understanding why the MES test works for these compounds:
Figure 2: Mechanistic basis of MES protection. Fluorinated succinimides putatively stabilize the inactive state of Na+ channels, preventing the high-frequency spread required for tonic extension.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| Inconsistent Seizures in Control Group | High resistance at electrode interface. | Ensure eyes are moist with saline/tetracaine. Check electrode plating (silver chloride). |
| Animal Death Post-Shock | Respiratory arrest. | Perform CPR (gentle chest compression) immediately after tonic phase. This does not invalidate the "seizure" score. |
| Precipitation in Syringe | Hydrophobicity of Fluorine. | Increase Tween 80 conc. (up to 0.5%) or switch to PEG400:Water (30:70). |
| False Positives | Sedation masking seizure. | Cross-reference with Rotarod data. If animal falls off Rotarod immediately, MES protection is likely non-specific sedation. |
References
-
National Institute of Neurological Disorders and Stroke (NINDS). Epilepsy Therapy Screening Program (ETSP) Protocols.[4][5] NIH.gov. [Link]
-
White, H. S., et al. (1995). Discovery and preclinical development of antiepileptic drugs. In: Antiepileptic Drugs, 4th Ed. [Link]
-
Swinyard, E. A., et al. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Obniska, J., et al. (2006). Synthesis and anticonvulsant activity of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives.[6] Journal of Fluorine Chemistry. [Link][6]
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- 4. researchgate.net [researchgate.net]
- 5. Epilepsy Therapy Screening Program (ETSP) | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
Executive Summary
The subcutaneous pentylenetetrazole (scPTZ) model is a cornerstone of early-stage antiepileptic drug (AED) discovery. Unlike the Maximal Electroshock (MES) model, which identifies agents effective against generalized tonic-clonic seizures (e.g., sodium channel blockers), the scPTZ model primarily identifies compounds that elevate the seizure threshold, making it the industry standard for screening putative therapies for myoclonic and absence seizures (petit mal) [1].
This guide provides a standardized, self-validating protocol for the scPTZ model in rodents. It details the mechanistic grounding, dose optimization strategies, and a modified scoring system designed to minimize observer bias and maximize reproducibility.
Mechanistic Basis
Pentylenetetrazole (PTZ) is a tetrazole derivative that acts as a non-competitive antagonist at the GABA-A receptor complex. It binds to the picrotoxin recognition site within the chloride ionophore, blocking chloride influx. This inhibition of inhibitory neurotransmission leads to rapid depolarization and synchronized neuronal firing, manifesting behaviorally as clonic and tonic seizures [2].
Pathway Visualization
The following diagram illustrates the pharmacological cascade initiated by scPTZ administration.
Figure 1: Mechanism of Action. PTZ blocks the GABA-A chloride channel, reducing the threshold for neuronal firing.
Experimental Design & Validation
Species and Strain Selection
-
Mice: Male CD-1 or C57BL/6 (18–25 g) are preferred for high-throughput screening. C57BL/6 mice generally have a lower seizure threshold than CD-1 [3].
-
Rats: Male Sprague-Dawley or Wistar rats (150–200 g). Rats allow for concurrent EEG recording but require significantly higher compound quantities.
Reference Compounds (Positive Controls)
To validate the assay sensitivity, reference standards must be run alongside test compounds.
| Compound | Class | Expected Outcome in scPTZ | Mechanism |
| Ethosuximide | Succinimide | High Efficacy (Protective) | T-type Ca2+ channel blocker |
| Valproic Acid | Fatty Acid Deriv. | High Efficacy (Protective) | Broad spectrum (GABA/Na+) |
| Diazepam | Benzodiazepine | High Efficacy (Protective) | GABA-A allosteric modulator |
| Phenytoin | Hydantoin | Ineffective (or Aggravates) | Na+ channel blocker |
Note: The inability of Phenytoin to protect against scPTZ seizures is a critical validation step distinguishing this model from MES [4].
Detailed Protocol: scPTZ Assay
Reagent Preparation
-
Vehicle: 0.9% Sterile Saline.
-
PTZ Stock: Dissolve PTZ powder in saline to a concentration of 10 mg/mL (mice) or 50 mg/mL (rats).
-
Critical: Prepare fresh daily. PTZ is stable but hygroscopic; old solutions can lead to inconsistent dosing.
-
-
Test Compounds: Formulate based on solubility (e.g., 0.5% Methylcellulose, Corn Oil).
Dose Optimization (The CD97 Determination)
Before efficacy testing, you must determine the Convulsive Dose 97 (CD97) —the dose producing clonic seizures in 97% of animals. This avoids "false negatives" caused by insufficient challenge.
Step-by-Step Workflow
Figure 2: Experimental Workflow. Standard timeline for acute scPTZ screening.
Protocol Steps:
-
Acclimation: House animals for >3 days. Bring to the testing room 1 hour prior to testing to reduce stress-induced threshold variability.
-
Pre-treatment: Administer test compound or vehicle (i.p. or p.o.) at the Time of Peak Effect (TPE).[1]
-
PTZ Injection:
-
Secure the animal using the scruff method.
-
Inject the CD97 dose of PTZ subcutaneously into the loose skin of the neck.
-
Tip: Ensure the needle moves freely to avoid intradermal or intramuscular injection, which alters absorption kinetics.
-
-
Observation: Place animal immediately into a clear Plexiglas observation chamber (25x15x15 cm).
-
Duration: Observe continuously for 30 minutes .
Data Analysis & Scoring
Modified Racine Scale
The traditional Racine scale (amygdala kindling) is often insufficient for the explosive nature of PTZ seizures. Use this Modified Scale for higher granularity [5].
| Score | Behavioral Manifestation | Classification |
| 0 | Normal behavior, exploration. | Normal |
| 1 | Immobilization, staring, facial twitching. | Hypoactive |
| 2 | Head nodding, myoclonic jerks (tail/neck). | Myoclonic |
| 3 | Unilateral/Bilateral forelimb clonus (sitting). | Clonic |
| 4 | Rearing with continuous forelimb clonus. | Clonic |
| 5 | Generalized tonic-clonic seizure (falling), loss of righting reflex. | Tonic-Clonic |
| 6 | Tonic hindlimb extension (THE) or Death. | Lethal |
Primary Endpoints
-
Latency to First Seizure: Time (sec) from PTZ injection to Score ≥ 3 (Clonic).
-
Interpretation: Increased latency = increased seizure threshold.
-
-
Seizure Incidence: % of animals exhibiting Score ≥ 3 (Clonic) and Score ≥ 5 (Tonic).
-
Interpretation: Fisher’s Exact Test is used to compare incidence between Vehicle and Treated groups.
-
-
Mortality: % Survival at 30 minutes.
Statistical Analysis
-
Latency Data: One-way ANOVA followed by Dunnett’s post-hoc test (if normally distributed) or Kruskal-Wallis (non-parametric).
-
Categorical Data (Protection/Mortality): Fisher’s Exact Test.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Variability in Controls | Inconsistent injection site (i.m. vs s.c.) | Practice scruff technique; ensure "tenting" of skin. |
| No Seizures in Controls | PTZ degradation or strain resistance | Prepare fresh PTZ. Re-run CD97 determination for current batch/strain. |
| "False" Protection | Sedation masking seizure behavior | Perform Rotarod test to rule out motor impairment/sedation. |
| High Mortality in Pre-Clonic Phase | PTZ dose too high (overwhelming) | Reduce PTZ dose to CD97; ensure accurate weighing of animals. |
References
-
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs.[3] Seizure, 20(5), 359-368.
-
Huang, R. Q., et al. (2001). Pentylenetetrazole-induced inhibition of recombinant gamma-aminobutyric acid type A (GABA(A)) receptors: mechanism and site of action.[4] Journal of Pharmacology and Experimental Therapeutics, 298(3), 986-995.
-
Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644.
-
White, H. S., et al. (2007). Discovery and preclinical development of antiepileptic drugs. Antiepileptic Drugs, 5th Edition.
-
Lüttjohann, A., et al. (2009). A revised Racine's scale for PTZ-induced seizures in rats.[5][6] Physiology & Behavior, 98(5), 579-586.
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- 3. Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazole-induced inhibition of recombinant gamma-aminobutyric acid type A (GABA(A)) receptors: mechanism and site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PTZ-induced seizures in mice require a revised Racine scale - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Water-Soluble 3-(2-Fluorophenyl)pyrrolidine-2,5-dione Salts: An Application and Protocol Guide
This comprehensive guide provides detailed protocols for the synthesis of 3-(2-fluorophenyl)pyrrolidine-2,5-dione and its subsequent conversion into a water-soluble salt form. This application note is intended for researchers, medicinal chemists, and professionals in drug development who are working with pyrrolidine-2,5-dione (succinimide) scaffolds and require enhanced aqueous solubility for their compounds. The protocols herein are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of Water-Soluble Pyrrolidine-2,5-diones
The pyrrolidine-2,5-dione nucleus is a well-established pharmacophore found in a variety of biologically active compounds, particularly those targeting the central nervous system. Many derivatives of this scaffold have demonstrated potent anticonvulsant and antinociceptive properties. The introduction of a 2-fluorophenyl substituent at the 3-position can significantly modulate the pharmacological activity of the molecule.
A major challenge in the development of many promising drug candidates is their poor aqueous solubility, which can hinder their bioavailability and therapeutic efficacy.[1][2] One of the most effective and widely adopted strategies to overcome this limitation is the formation of water-soluble salts.[3][4] For weakly acidic compounds like N-unsubstituted pyrrolidine-2,5-diones, the formation of alkali metal salts can dramatically increase their solubility in aqueous media.[1][4]
This guide details a two-part synthetic strategy: first, the synthesis of the parent compound, this compound, followed by its conversion to a highly water-soluble sodium salt.
Synthetic Strategy Overview
The overall synthetic pathway involves two main stages:
-
Synthesis of the Parent Compound: this compound is synthesized via a two-step process starting with a Stobbe condensation to create the 3-(2-fluorophenyl)succinic acid precursor, followed by a cyclocondensation reaction with a nitrogen source.
-
Formation of the Water-Soluble Salt: The parent compound, which is sparingly soluble in water, is then deprotonated at the nitrogen of the succinimide ring using a suitable base to form the corresponding sodium salt, which exhibits significantly enhanced aqueous solubility.
Detailed Protocols
Part 1: Synthesis of this compound
This synthesis is adapted from established methods for preparing 3-aryl succinic acid derivatives and their subsequent cyclization.[5][6]
Step 1: Synthesis of 3-(2-Fluorophenyl)succinic Acid via Stobbe Condensation
The Stobbe condensation is a reliable method for forming the carbon-carbon bond necessary for the succinic acid backbone.[5]
-
Reagents and Materials:
-
2-Fluorobenzaldehyde
-
Diethyl succinate
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
-
Protocol:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous tert-butanol.
-
Carefully add potassium tert-butoxide to the solvent with stirring under a nitrogen atmosphere.
-
A mixture of 2-fluorobenzaldehyde and diethyl succinate (in a 1:1.2 molar ratio) is added dropwise to the stirred base suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid until the pH is approximately 2. The resulting acidic solution is then extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude half-ester.
-
The crude product is then saponified by refluxing with an excess of aqueous sodium hydroxide.
-
After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the 3-(2-fluorophenyl)succinic acid.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Step 2: Cyclocondensation to form this compound
The dicarboxylic acid is cyclized with a nitrogen source, such as urea or by heating with ammonia, to form the succinimide ring.[7]
-
Reagents and Materials:
-
3-(2-Fluorophenyl)succinic acid
-
Urea
-
Sand bath or high-temperature heating mantle
-
-
Protocol:
-
In a round-bottom flask, thoroughly mix 3-(2-fluorophenyl)succinic acid and urea in a 1:1.5 molar ratio.
-
Heat the mixture in a sand bath or with a heating mantle to 180-200 °C for 1.5-2 hours. Water and ammonia will be evolved during the reaction.
-
Cool the reaction mixture to room temperature. The solid residue is the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Part 2: Synthesis of Sodium 3-(2-fluorophenyl)-2,5-dioxopyrrolidin-1-ide
The N-H proton of the succinimide ring is acidic, with a pKa similar to that of succinimide itself (around 9.5), allowing for deprotonation by a moderately strong base to form a water-soluble salt.[1]
-
Reagents and Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
-
Protocol:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the purified this compound in anhydrous ethanol with gentle warming.
-
In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol (a 1.1 molar equivalent relative to the succinimide derivative).
-
Add the sodium ethoxide solution dropwise to the stirred solution of the succinimide derivative at room temperature.
-
Stir the reaction mixture for 1 hour at room temperature.
-
The sodium salt may precipitate from the ethanol solution. To ensure complete precipitation, anhydrous diethyl ether can be added until the product fully crashes out.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.
-
Characterization and Data
The successful synthesis of the parent compound and its salt should be confirmed by standard analytical techniques.
| Parameter | This compound | Sodium 3-(2-fluorophenyl)-2,5-dioxopyrrolidin-1-ide |
| Appearance | White to off-white crystalline solid | White to off-white powder |
| Melting Point | To be determined experimentally | Expected to be higher than the parent compound and may decompose |
| Solubility in Water | Poorly soluble | Expected to be highly soluble |
| ¹H NMR | Signals corresponding to the aromatic and pyrrolidine protons. The N-H proton will appear as a broad singlet. | The N-H proton signal will be absent. Shifts in the adjacent CH and CH₂ protons may be observed. |
| IR Spectroscopy | Characteristic C=O stretching of the imide (approx. 1700-1770 cm⁻¹), N-H stretching (approx. 3200 cm⁻¹). | The N-H stretching band will be absent. A shift in the C=O stretching frequencies may be observed. |
Table 1: Expected Physicochemical Properties
Troubleshooting and Key Considerations
-
Stobbe Condensation: This reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. The choice of base is critical; potassium tert-butoxide is generally effective.
-
Cyclocondensation: Ensure the temperature is high enough to drive the reaction to completion and remove the water and ammonia byproducts. Incomplete reaction will result in the starting dicarboxylic acid remaining.
-
Salt Formation: The use of anhydrous conditions is crucial to prevent the hydrolysis of the sodium ethoxide and to ensure the precipitation of a pure salt. The resulting salt can be hygroscopic, so it should be stored in a desiccator.
Conclusion
The protocols outlined in this application note provide a robust and reproducible method for the synthesis of this compound and its highly water-soluble sodium salt. By converting the poorly soluble parent compound into a salt, researchers can significantly improve its utility in aqueous-based biological assays and formulation studies. This guide serves as a valuable resource for scientists and developers working to advance novel therapeutics based on the pyrrolidine-2,5-dione scaffold.
References
-
DrugFuture. Succinimide. [Link]
-
ResearchGate. Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. [Link]
-
National Center for Biotechnology Information. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. [Link]
-
National Center for Biotechnology Information. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. [Link]
-
Royal Society of Chemistry. CCLXXXII1.--Preparation of Sodium and Potassium Pht halimide. [Link]
- Google Patents. US6407263B1 - Preparation of sulfo-N-hydroxy succinimide salts.
- Google Patents.
-
ResearchGate. Reaction of 3‐aryl succinimide under standard reaction conditions. [Link]
-
National Center for Biotechnology Information. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. [Link]
-
Royal Society of Chemistry. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]
-
Google Patents. Process for the preparation of a monovalent succinate salt - European Patent Office - EP 2370586 B1. [Link]
- Google Patents.
-
CORE. Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. [Link]
-
ACS Publications. Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. [Link]
-
MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ResearchGate. (PDF) Pyrrolidine-2,5-dione. [Link]
-
National Center for Biotechnology Information. Pyrrolidine-2,5-dione;hydrate. [Link]
- Google Patents. US10421745B2 - Salt forms of (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine.
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
MDPI. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. [Link]
-
Royal Society of Chemistry. Benzylidene succinimides as 3C synthons for the asymmetric tandem Mannich reaction/transamidation of cyclic trifluoromethyl ketimines to obtain F3C-containing polycyclic dihydroquinazolinones. [Link]
-
MDPI. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. [Link]
-
National Center for Biotechnology Information. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. [Link]
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Frontiers. Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. [Link]
-
National Center for Biotechnology Information. Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. [Link]
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Organic Chemistry Portal. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
-
ResearchGate. Synthesis of succinic acid through sustainable feedstock versus.... [Link]
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-
McGill University. Green Synthesis of Succinic Acid. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Synthesis of Primary Amines. [Link]
-
Semantic Scholar. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. (PDF) Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water [academia.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclization Conditions for Phenylsuccinimide Derivatives
Welcome to the Phenylsuccinimide Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic bottlenecks of cyclic imide synthesis. Phenylsuccinimide derivatives are critical pharmacophores in anticonvulsants, anticancer agents, and complex synthetic architectures. However, researchers frequently encounter issues such as incomplete cyclization, kinetic byproduct formation, and hydrolytic degradation.
This guide provides causality-driven troubleshooting, optimized protocols, and validated data to ensure your syntheses are robust, reproducible, and scalable.
Mechanistic Workflow & Causality
To troubleshoot cyclization failures, one must understand the thermodynamic landscape of the reaction. The synthesis of a phenylsuccinimide from phenylsuccinic anhydride and a primary amine is a two-step process:
-
Nucleophilic Attack (Ring Opening): The amine attacks the anhydride, forming a phenylsuccinamic acid intermediate. This step is fast and exothermic.
-
Dehydrative Cyclization (Ring Closure): The amide nitrogen intramolecularly attacks the carboxylic acid to form the imide[1]. Because the amide nitrogen is a poor nucleophile, this step requires significant activation energy (heat) or chemical driving forces (dehydrating agents).
Reaction pathways for phenylsuccinimide synthesis: kinetic vs. thermodynamic control.
Troubleshooting Guide (Symptom-Based)
Q: Why does my reaction stall at the phenylsuccinamic acid intermediate?
The Causality: The amide nitrogen in the intermediate is highly resonance-stabilized, making it a poor nucleophile. Without sufficient thermal energy or a chemical dehydrating agent, the activation energy barrier for the intramolecular attack on the carboxylic acid cannot be overcome. The Solution: You must alter the thermodynamic environment. If you are running the reaction at room temperature, transition to a dehydrating system (e.g., acetic anhydride) or utilize microwave irradiation. Microwave-assisted synthesis provides rapid, volumetric heating that overcomes the activation energy barrier, reducing reaction times from hours to minutes[1].
Q: LC-MS shows a mass matching my product, but NMR indicates I have formed an isoimide. How do I fix this?
The Causality: Cyclization of amic acids is subject to the Imide-Isoimide dichotomy. Dehydration can occur via O-attack (forming the isoimide) or N-attack (forming the imide). Isoimides are kinetic products that form rapidly at lower temperatures or in the presence of specific coupling agents (like DCC or trifluoroacetic anhydride). The Solution: Drive the reaction to thermodynamic control. Isoimides are unstable relative to imides and will undergo the Mumm rearrangement upon heating[2]. Ensure your cyclization temperature exceeds 100°C. Adding a mild base like sodium acetate catalyzes this rearrangement and ensures exclusive formation of the thermodynamic imide product[3].
Q: My yield is exceptionally low when using electron-deficient anilines. What is the best optimization strategy?
The Causality: Electron-withdrawing groups (EWGs) on the aniline drastically reduce the nucleophilicity of the amine. This hinders both the initial ring-opening of the phenylsuccinic anhydride and the subsequent ring-closure of the intermediate. The Solution: Employ a Lewis acid catalyst to increase the electrophilicity of the anhydride carbonyls. Recent studies demonstrate that heterogeneous Lewis acids, such as Niobium Pentoxide (Nb₂O₅), are highly effective and uniquely water-tolerant. They drive the dehydrative condensation of succinic anhydrides with unreactive amines to completion without being deactivated by the water byproduct[4].
Quantitative Data: Reagent & Condition Selection
Selecting the right cyclization condition depends on your substrate's steric hindrance, electronic properties, and your laboratory's capabilities. Use the table below to compare validated methodologies.
| Cyclization Condition | Reagents / Catalyst | Temp (°C) | Time | Avg. Yield | Causality / Mechanism Notes |
| Classical Dehydration | Acetic Anhydride, NaOAc | 100°C | 2-4 h | 75-85% | NaOAc acts as a base to catalyze the Mumm rearrangement, ensuring thermodynamic imide formation. |
| Microwave-Assisted | Solvent-free or EtOH | 150°C | 4-10 min | 60-80% | Volumetric dielectric heating rapidly overcomes the high activation energy of the amide nitrogen[1]. |
| Green Aqueous | Hot Water (No Catalyst) | 100°C | 12 h | 65-80% | Boiling water disrupts hydrogen bonding, acting as a mild acid/base medium for unhindered amines[5]. |
| Heterogeneous Lewis Acid | Nb₂O₅ in o-xylene | 135°C | 6 h | >85% | Nb₂O₅ activates the carbonyl; highly tolerant to the water generated during dehydration[4]. |
Validated Experimental Protocols
Every protocol provided here is designed as a self-validating system —meaning the steps inherently prevent common failure modes (like hydrolysis or kinetic trapping) through chemical logic.
Protocol A: Classical Acetate-Buffered Dehydrative Cyclization
Best for: Standard substrates, scale-up, and ensuring complete conversion of isoimides.
-
Amic Acid Formation: Dissolve phenylsuccinic anhydride (1.0 eq) in anhydrous THF. Add the primary amine (1.05 eq) dropwise at 0°C to control the exothermic ring-opening. Stir for 1 hour at room temperature.
-
Solvent Exchange: Concentrate the mixture under reduced pressure to isolate the crude phenylsuccinamic acid.
-
Buffered Dehydration: Suspend the intermediate in acetic anhydride (3.0 eq). Add anhydrous sodium acetate (0.5 eq).
-
Self-Validating Logic: The sodium acetate serves a dual purpose. It buffers the system against highly acidic byproducts that could drive ring-opening, and it acts as a basic catalyst to force the Mumm rearrangement of any kinetic isoimide into the thermodynamic imide[3].
-
-
Thermodynamic Heating: Heat the mixture on a steam bath or oil bath to 100°C for 2-3 hours.
-
Quench & Isolate: Pour the hot mixture slowly over crushed ice.
-
Self-Validating Logic: The ice water rapidly hydrolyzes the excess acetic anhydride into water-soluble acetic acid while crashing out the hydrophobic phenylsuccinimide, allowing for easy isolation via vacuum filtration.
-
Protocol B: Microwave-Assisted Solvent-Free Cyclization
Best for: Rapid library generation, green chemistry initiatives, and overcoming high activation barriers.
-
Intimate Mixing: Grind phenylsuccinic anhydride (1.0 eq) and the primary amine (1.0 eq) in an agate mortar for 2 minutes to ensure maximum surface area contact.
-
Dielectric Heating: Transfer the powder to a microwave-safe quartz or Teflon vessel. Irradiate at 150°C using a commercial microwave synthesizer (with dynamic power modulation to maintain temperature) for 5-10 minutes[1].
-
Purification: Allow the vessel to cool. The crude solid is typically >90% pure due to the lack of solvent-induced side reactions. Recrystallize directly from 95% ethanol to yield the pure N-substituted phenylsuccinimide.
Frequently Asked Questions (FAQs)
Q: Why is my phenylsuccinimide hydrolyzing back to the diacid during purification? A: Imide rings are highly susceptible to alkaline hydrolysis. If you are using strong bases (like NaOH or KOH) during your aqueous workup to neutralize acids, you are inadvertently cleaving the imide ring[2]. Always use mild bases like saturated aqueous NaHCO₃ for neutralization and minimize the time the product spends in the aqueous phase.
Q: Can I perform the cyclization without harsh dehydrating agents like acetic anhydride? A: Yes. Recent advancements in green chemistry demonstrate that N-substituted succinimides can be synthesized directly from succinic anhydrides and amines in boiling water (100°C) without any catalyst. The unique properties of hot water disrupt internal hydrogen bonding and facilitate the dehydration. However, be aware that reaction times are significantly longer (up to 12 hours) and yields may drop for sterically hindered or electron-deficient amines[5].
Q: Does the stereocenter of chiral phenylsuccinic anhydride racemize during cyclization? A: It depends on the conditions. High temperatures and strong bases can cause enolization at the alpha-carbon (benzylic position), leading to racemization. If maintaining enantiomeric excess (ee) is critical, avoid prolonged heating and strong bases; instead, opt for milder coupling reagents (like EDCI/HOBt) followed by careful, low-temperature cyclization, accepting a potentially lower overall yield to preserve chirality.
References
-
Microwave-Assisted Synthesis of N-Phenylsuccinimide Source: PMC - NIH URL:[Link]
-
Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water Source: Academia.edu URL:[Link]
-
Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst Source: ACS Omega URL:[Link]
-
Imide Source: Wikipedia URL:[Link]
Sources
- 1. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imide - Wikipedia [en.wikipedia.org]
- 3. N-(4-Methoxyphenyl)maleamic Acid|CAS 24870-10-8 [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water [academia.edu]
Technical Support Center: Purification of Succinimide Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in organic synthesis: the removal of unreacted maleic anhydride from succinimide products. This resource provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind our recommendations to ensure you can achieve the desired purity for your compounds.
Understanding the Challenge: Why is Maleic Anhydride a Problematic Impurity?
Maleic anhydride is a highly reactive reagent used in the synthesis of N-substituted succinimides through its reaction with primary amines.[1] However, any unreacted maleic anhydride remaining in the final product can lead to several downstream issues:
-
Side Reactions: The reactive nature of the anhydride can cause it to react with other functional groups in your product or subsequent reagents, leading to impurities and reduced yield.[2]
-
Hydrolysis: Maleic anhydride readily hydrolyzes in the presence of water to form maleic acid.[3] This introduces another impurity that can be difficult to remove and can alter the pH of your sample.
-
Toxicity and Irritation: Maleic anhydride is a known irritant and sensitizer, posing health risks if not properly handled and removed from the final product.[4]
This guide will walk you through the most effective methods to remove unreacted maleic anhydride, ensuring the integrity and safety of your succinimide products.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common questions and issues encountered during the purification of succinimide products.
Q1: My initial purification by simple filtration isn't removing all the maleic anhydride. Why?
This is a common issue. While your succinimide product may precipitate out of the reaction mixture, maleic anhydride can also be a solid at room temperature (melting point ~52.8 °C) and can co-precipitate.[5][6] Additionally, it has some solubility in many organic solvents used for the reaction, meaning it can remain in the mother liquor and crystallize upon cooling.
Q2: I tried washing my crude product with water to remove the maleic anhydride, but the purity is still low. What's happening?
While maleic anhydride reacts with water to form water-soluble maleic acid, this reaction can be slow, especially with cold water.[7] Furthermore, if your succinimide product has some aqueous solubility, you risk product loss. A more effective approach is often to use a non-polar organic solvent in which your product is insoluble, but the maleic anhydride is soluble.
Q3: Can I use chromatography to purify my succinimide product?
Yes, silica gel chromatography can be an effective method for purifying N-substituted maleimides.[8] However, for simple succinimides, it may be an unnecessarily complex and time-consuming method compared to recrystallization or solvent washing. If you do opt for chromatography, be aware that the polar nature of maleic anhydride and its hydrolysis product, maleic acid, can lead to tailing and co-elution with polar products.[9]
Q4: How can I confirm that all the maleic anhydride has been removed?
Several analytical techniques can be used to verify the purity of your succinimide product:
-
FTIR Spectroscopy: The presence of maleic anhydride can be detected by its characteristic anhydride functional group peak around 1780–1820 cm⁻¹.[10] The absence of this peak in your final product's spectrum is a good indicator of purity.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a sensitive method for detecting and quantifying residual maleic anhydride.[11][12] You can develop a method that separates your product from potential impurities.
-
¹H NMR Spectroscopy: The two equivalent protons on the double bond of maleic anhydride typically show a singlet at around 7.0 ppm.[3] The absence of this signal in the ¹H NMR spectrum of your purified product indicates successful removal.
Purification Protocols
Below are detailed, step-by-step protocols for the most effective methods of removing unreacted maleic anhydride.
Protocol 1: Selective Solvent Washing
This method relies on the differential solubility of the succinimide product and maleic anhydride in a chosen solvent.
Principle: Maleic anhydride is soluble in several organic solvents, while many N-substituted succinimides have lower solubility, particularly in non-polar solvents.[5][13]
Workflow Diagram:
Caption: Workflow for selective solvent washing.
Step-by-Step Procedure:
-
Solvent Selection: Choose a solvent in which your succinimide product has very low solubility, but maleic anhydride is at least moderately soluble. Toluene and chloroform are good starting points.[14] Avoid alcohols as they can react with the anhydride.
-
Slurrying: In a fume hood, suspend the crude product in the chosen solvent at room temperature. Use a sufficient volume to ensure good mixing.
-
Stirring: Stir the slurry vigorously for 15-30 minutes. This allows the maleic anhydride to dissolve in the solvent.
-
Filtration: Filter the mixture using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of fresh, cold solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified succinimide product under vacuum to remove residual solvent.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][15][16]
Protocol 2: Recrystallization
Recrystallization is a highly effective method for obtaining high-purity crystalline products.
Principle: This technique relies on the difference in solubility of the desired compound and the impurity in a hot versus a cold solvent.
Workflow Diagram:
Caption: Workflow for recrystallization.
Step-by-Step Procedure:
-
Solvent Selection: Choose a solvent in which your succinimide product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Ethyl alcohol is often a good choice for recrystallizing succinimides.[17]
-
Dissolution: In a fume hood, add the crude product to an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Sublimation
Sublimation can be a very effective purification method for compounds that can transition directly from a solid to a gas phase without melting.
Principle: Maleic anhydride can be sublimated at lower temperatures (60-80 °C) under reduced pressure.[6] If your succinimide product has a much higher boiling point and is thermally stable, this can be an excellent way to remove the more volatile maleic anhydride.
Step-by-Step Procedure:
-
Apparatus Setup: Place the crude product in a sublimation apparatus.
-
Vacuum Application: Apply a vacuum to the system.
-
Heating: Gently heat the apparatus. The maleic anhydride will sublimate and deposit on the cold finger or the cooler parts of the apparatus.
-
Collection: Once the sublimation is complete, carefully collect the purified succinimide product remaining in the bottom of the apparatus.
Note: This method is best suited for thermally stable succinimide products.
Data Summary
The following tables provide key physical property data to aid in the selection of an appropriate purification method.
Table 1: Physical Properties of Maleic Anhydride and Succinimide
| Property | Maleic Anhydride | Succinimide |
| Appearance | Colorless crystalline solid[5] | Colorless needles or powder |
| Melting Point | 52.8 °C[5][6] | 123-125 °C[18] |
| Boiling Point | 202 °C[5][6] | 285-289 °C[18] |
| Sublimation | Readily sublimates[6][7] | - |
Table 2: Solubility of Maleic Anhydride
| Solvent | Solubility | Reference |
| Acetone | Soluble (227 g/100g ) | [5][7] |
| Benzene | Soluble (50 g/100g ) | [5][7] |
| Chloroform | Soluble (52.5 g/100g ) | [5][7] |
| Toluene | Soluble (23.4 g/100g ) | [7] |
| Water | Reacts to form maleic acid | [5] |
| Petroleum Ether | Hardly soluble | [13] |
| Carbon Tetrachloride | Hardly soluble (0.25 g/100g ) | [7][13] |
Final Checklist for Purity
We trust this guide will be a valuable resource in your research and development endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
- Yuze Chemical Technology. (2025, November 6). What are the physical properties of maleic anhydride? - Blog.
- Shanghai Douwin Chemical Co.,Ltd. Properties and Stability of Maleic Anhydride.
- ChemBK. (2025, August 19). Maleic anhydride.
- Molgroup - Chemicals. Maleic anhydride.
- CymitQuimica. CAS 108-31-6: Maleic anhydride.
- Maleic Anhydride NA.
- News. (2023, June 27).
- Indian Journal of Chemistry. (Date not available).
- Journal of Applied Polymer Science. (2006). Kinetics and simulation of the imidization of poly(styrene‐co‐maleic anhydride) with amines.
- Agilent Technologies, Inc. (2024, August 24). Maleic Anhydride Standard (1X1 mL)
- R Discovery. (2017, July 20). Experimental and Theoretical Investigation of the Reaction of Secondary Amines with Maleic Anhydride.
- Koyon. (2025, July 9). What are the reaction kinetics of maleic anhydride reactions? - Blog.
- Food and Drug Administration, Taiwan. Method of Test for Total Amount of Maleic Acid and Maleic Anhydride in Foods.
- ZBAQCHEM. (2023, June 25).
- Shanghai Douwin Chemical Co.,Ltd. Precautions for the Use of Maleic Anhydride.
- Specac. (2024, April 25). The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities.
- Koyon. (2024, March 21).
- Valudor Products.
- Benchchem.
- Taylor & Francis Online. (2008, September 19). Photochemical transformation of maleic anhydride in aqueous solutions.
- U.S. Department of Health & Human Services. Maleic Anhydride - Analytical Method.
- Benchchem. techniques for complete removal of succinimide byproduct.
- Frontiers in Bioengineering and Biotechnology. (2020).
- Shanghai Douwin Chemical Co.,Ltd. The Difference Between Maleic Anhydride and Succinic Anhydride.
- SIELC Technologies. HPLC Method For Analysis Of Maleic Anhydride on Primesep S2 Column.
- NIST. Maleic anhydride - the NIST WebBook.
- ECHEMI. How to purify/recrystallize N-chlorosuccinimide?.
- Occupational Safety and Health Administr
- Organic Syntheses. succinimide.
- ResearchGate. (2026, February 2).
- Benchchem. Protocol for N-substituted Succinimide Ring Opening for Synthesis.
- PubChem. Maleic Anhydride | C4H2O3 | CID 7923.
- ResearchGate. (2025, February 25). Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research.
- ResearchGate. (2020, January 15).
- International Journal of Chemical and Physical Sciences. One Pot Green Synthesis of N- substituted Succinimide.
- Organic Syntheses. n-iodosuccinimide.
- Google Patents. KR20230027520A - Method for producing high purity N-hydroxy succinimide using succinic anhydride.
- Reddit. (2017, January 24). Purification of N-iodosuccinimide : r/chemistry.
- Google Patents.
- Quora. (2017, May 13). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid.
- Quora. (2022, December 2).
- YouTube. (2021, February 6).
- PMC. (2011, February 28).
Sources
- 1. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 2. koyonchem.com [koyonchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Precautions for the Use of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 5. shyzchem.com [shyzchem.com]
- 6. The Difference Between Maleic Anhydride and Succinic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 7. chembk.com [chembk.com]
- 8. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 11. Analytical Method [keikaventures.com]
- 12. HPLC Method For Analysis Of Maleic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
- 13. Properties and Stability of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 14. researchgate.net [researchgate.net]
- 15. molgroupchemicals.com [molgroupchemicals.com]
- 16. valudor.com [valudor.com]
- 17. ijcps.org [ijcps.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chiral HPLC Purification of Succinimide Enantiomers
Welcome to the Advanced Separation Technologies Support Hub. Subject: Purification of Succinimide Derivatives (e.g., Ethosuximide, Phensuximide, Methsuximide) Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Chemical Context
Separating succinimide enantiomers requires more than just selecting a column; it requires managing the chemical instability of the succinimide ring. Unlike stable amides, the cyclic imide structure is susceptible to two primary failure modes during chromatography:
-
Ring-Opening Hydrolysis: In the presence of water and base (pH > 7), the succinimide ring hydrolyzes to form achiral succinamic acid derivatives, appearing as "ghost peaks" or causing mass balance loss.
-
On-Column Racemization: The C3 chiral center (alpha to the carbonyl) has an acidic proton (
). Basic conditions or high temperatures can facilitate proton exchange, leading to interconversion of enantiomers during the run.
This guide prioritizes Normal Phase (NP) and Polar Organic Modes (POM) using polysaccharide-based stationary phases, as these minimize water exposure and hydrolytic degradation.
Module 1: Method Development Strategy
Stationary Phase Selection
The industry standards for succinimide separation are Amylose and Cellulose carbamate derivatives.
| Column Type | Commercial Name (Examples) | Characteristics | Suitability for Succinimides |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD / IA | High versatility; often the "Hit 1" column. | Excellent. The IA (immobilized) version is preferred for solubility flexibility. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD / IB | Complementary selectivity to AD. | High. Often resolves compounds that AD misses. |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC | Chlorinated selector; different electronic interactions. | Good for separating structurally similar impurities. |
Mobile Phase & Additives (Critical)
-
Primary Solvent System: Hexane / Isopropanol (IPA) or Hexane / Ethanol (EtOH).
-
The "Golden Rule" of Additives:
-
ALWAYS use an acidic additive (0.1% Trifluoroacetic acid (TFA) or Acetic Acid). This suppresses the acidity of the imide proton and silanol interactions.
-
NEVER use basic additives (Diethylamine, Triethylamine) with succinimides. Even trace amounts can catalyze ring opening or racemization.
-
Workflow Visualization
Figure 1: Decision tree for selecting the initial chromatographic conditions for succinimide purification.
Module 2: Troubleshooting Guide
Issue 1: The "Batman" Peak (Plateau between enantiomers)
Symptom: The baseline between the two enantiomer peaks does not return to zero; instead, it forms a raised plateau. Diagnosis: On-column Racemization. The enantiomers are interconverting during the separation process. Root Cause:
-
Temperature is too high (lowering the energy barrier for inversion).
-
Mobile phase is too basic (catalyzing proton exchange). Corrective Action:
-
Cool Down: Lower column temperature to 5°C – 10°C. This kinetically "freezes" the enantiomers.
-
Acidify: Ensure 0.1% TFA is present in the mobile phase.
Issue 2: "Ghost Peaks" or Low Recovery
Symptom: Appearance of a broad, late-eluting peak or significant loss of mass balance. Diagnosis: Ring-Opening Hydrolysis. The succinimide has hydrolyzed to succinamic acid.[1] Root Cause:
-
Moisture in the mobile phase (common in "wet" IPA/Ethanol).
-
Trace base contamination in the system (e.g., from a previous run using DEA). Corrective Action:
-
Flush System: Purge all lines with 100% IPA, then your acidic mobile phase.
-
Dry Solvents: Use HPLC-grade, low-water content solvents.
-
Switch Mode: If using Reversed Phase (RP), switch to Normal Phase to eliminate water.
Issue 3: Peak Tailing
Symptom: Asymmetrical peaks with long tails. Diagnosis: Silanol Interaction. The imide nitrogen or other polar groups are interacting with exposed silanols on the silica support. Corrective Action:
-
Increase Acid: Increase TFA concentration to 0.2% (do not exceed 0.5% to protect the column).
-
Change Selector: Switch from an OD-type (Cellulose) to an AD-type (Amylose), which may sterically shield the interactions differently.
Troubleshooting Logic Flow
Figure 2: Diagnostic logic for resolving common chromatographic anomalies with succinimides.
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use Reversed Phase (RP) chromatography for succinimides? A: Yes, but with caution. You must use acidic buffers (e.g., 0.1% Phosphoric acid or Formic acid, pH 2.0–3.0). Avoid neutral or basic buffers (Phosphate pH 7, Ammonium Bicarbonate) as they will rapidly hydrolyze the ring [1]. Columns like Chiralpak AD-RH or OD-RH are designed for this, but Normal Phase is generally more stable for these compounds.
Q2: I need to scale up for prep. What is the loading capacity? A: For polysaccharide columns (AD/OD), typical loading is 1–5 mg of sample per gram of stationary phase.
-
Tip: Solubility is often the bottleneck in Hexane. Use "Polar Organic Mode" (100% Methanol or Acetonitrile) with Immobilized columns (Chiralpak IA/IB) to increase solubility and throughput [2].
Q3: My sample is dissolving in DMSO, but I am running Normal Phase (Hexane). A: Stop. DMSO is immiscible with Hexane and will precipitate your sample on the column head, causing high pressure and blockage.
-
Solution: Dissolve the sample in a mixture of Ethanol/Dichloromethane (DCM). If you must use DMSO, keep the injection volume <1% of the flow rate, or switch to Polar Organic Mode (MeOH/MeCN) where DMSO is miscible.
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD. Retrieved from [Link]
-
Phenomenex. (2020). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Takahashi, O., et al. (2016). Racemization of the Succinimide Intermediate Formed in Proteins and Peptides. MDPI. Retrieved from [Link]
-
Sielc Technologies. (n.d.). Separation of Succinimide on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Technical Guide: Minimizing Side Reactions in Mannich Base Synthesis of Succinimides
To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Technical Support Division Subject: Optimization and Troubleshooting of N-Mannich Base Synthesis for Cyclic Imides
Executive Summary & Mechanistic Logic
The synthesis of N-Mannich bases from succinimides (and related cyclic imides like phthalimide) is a critical pathway for generating prodrugs and amphiphilic pharmacophores. While the reaction appears simple—condensing an imide, formaldehyde, and an amine—it is governed by a delicate equilibrium.
The Core Challenge: The reaction is reversible. The Mannich base (
The Solution: Success relies on controlling the reactive intermediate species . Instead of a "one-pot dump," we advocate for the Iminium Pre-Activation Protocol , which minimizes the concentration of free formaldehyde and N-hydroxymethyl succinimide, the primary precursors to side products.
Optimized Experimental Protocol: The Iminium Pre-Activation Method
This protocol is designed to minimize the formation of methylene-bis-succinimide and polymerized formaldehyde.
Reagents & Stoichiometry
-
Succinimide (Nucleophile): 1.0 Equivalent
-
Secondary Amine (e.g., Morpholine, Piperidine): 1.05 - 1.10 Equivalents (Slight excess drives equilibrium)
-
Formaldehyde (37% aq. or Paraformaldehyde): 1.05 - 1.10 Equivalents
-
Solvent: Ethanol (Absolute) or Isopropanol.[1][2] Avoid water if possible to suppress hydrolysis.
Step-by-Step Workflow
-
Iminium Generation (The "Active" Electrophile):
-
In a separate flask, dissolve the Secondary Amine in cold ethanol (0–5°C).
-
Add Formaldehyde dropwise.
-
Technical Note: Stir for 15–30 minutes. This allows the formation of the hemiaminal/iminium ion (
). This species is a "softer" and more specific electrophile than free formaldehyde.
-
-
Nucleophilic Attack:
-
Add the Succinimide directly to the stirring iminium solution.
-
Optional: If the imide is insoluble, heat gently to reflux.
-
-
Reaction Phase:
-
Reflux for 1–3 hours.
-
Monitor: Use TLC (Solvent: CHCl3/MeOH). Look for the disappearance of the imide.
-
-
Controlled Crystallization (Critical for Purity):
-
Cool the mixture slowly to room temperature, then to 4°C.
-
Do NOT add strong acid. The product is a base; acid will protonate the amine, destabilize the methylene bridge, and trigger a retro-Mannich reaction.
-
Filter the precipitate. Wash with cold ethanol.
-
Visualizing the Pathway & Risks
The following diagram maps the competitive landscape of the reaction. Note how the N-Hydroxymethyl Intermediate is the gateway to the unwanted Bis-Succinimide.
Caption: Figure 1. Mechanistic divergence.[3] Pre-forming the Iminium ion (Green path) avoids the N-Hydroxymethyl route (Red path) that leads to bis-imide impurities.
Troubleshooting Support Center (Q&A)
Category 1: Impurity Formation
Q: I isolated a white solid with a very high melting point (>300°C) that is insoluble in most solvents. What is it?
-
Diagnosis: You have likely formed Methylene-bis-succinimide .
-
Root Cause: This occurs when free formaldehyde reacts with succinimide to form N-hydroxymethyl succinimide, which then condenses with another molecule of succinimide. This happens if the amine is unreactive, added late, or if the stoichiometry of formaldehyde is too high.
-
Fix:
-
Ensure you use the Iminium Pre-Activation Method (mix amine + formaldehyde first).
-
Verify your amine is fresh and not a salt (e.g., use Morpholine, not Morpholine HCl, unless you add a base).
-
Use a slight excess of amine (1.1 eq) to scavenge formaldehyde.
-
Q: My product is gummy or sticky.
-
Diagnosis: Polymerization of formaldehyde (paraformaldehyde formation) or oligomerization of the Mannich base.
-
Fix:
-
Use fresh formaldehyde source. If using paraformaldehyde, ensure it is fully depolymerized (clear solution) before adding succinimide.
-
Switch solvent to Ethanol or Dioxane to precipitate the crystalline product out of the gummy matrix.
-
Recrystallize from Ethanol/Acetone.
-
Category 2: Stability & Yield
Q: The product disappears during workup or recrystallization.
-
Diagnosis: Retro-Mannich Reaction (Hydrolysis).
-
Root Cause: Mannich bases of succinimides are acid-labile. If you wash with dilute HCl to remove unreacted amine, you will hydrolyze the C-N bond, reverting to succinimide and amine salt.
-
Fix:
-
NEVER use acidic washes.
-
Wash the crude solid with cold water (neutral pH) or cold ether/ethanol to remove unreacted amine.
-
Store the product in a desiccator; moisture promotes slow hydrolysis.
-
Q: Low yield despite long reflux times.
-
Diagnosis: Equilibrium limitation.
-
Fix:
-
The reaction produces water. If you are using a hydrophobic solvent (e.g., Toluene), use a Dean-Stark trap to remove water and drive the equilibrium forward (Le Chatelier’s principle).
-
If using Ethanol, simply cooling the reaction to 0°C often pushes the equilibrium by precipitating the product (removing it from solution).
-
Decision Matrix: Troubleshooting Flowchart
Use this logic tree to diagnose failures in real-time.
Caption: Figure 2. Diagnostic logic for common failure modes in Mannich synthesis.
Quantitative Reference Data
Table 1: Solvent & Condition Effects on Side Reactions
| Parameter | Recommended | High Risk | Reason |
| Solvent | Ethanol, Isopropanol | Water, Dilute Acid | Water promotes hydrolysis; Acid catalyzes retro-Mannich cleavage. |
| Order of Addition | Amine + HCHO | Imide + HCHO | Adding Imide + HCHO first favors Bis-Succinimide formation. |
| pH | Neutral to Slightly Basic | Acidic (< pH 5) | The N-C-N linkage is unstable in acid. |
| Temperature | Reflux then 4°C | Prolonged High Heat | Extended heat without water removal can favor thermodynamic side products. |
References
-
Mechanism of Mannich Reaction
-
Succinimide Mannich Base Synthesis & Protocols
-
Hydrolysis & Stability of Succinimide Linkers
- National Institutes of Health (PMC).
-
Minimizing Polymerization & Side Reactions
-
BenchChem.[5] "Strategies to minimize polymerization in Mannich reactions."
-
Sources
- 1. oarjbp.com [oarjbp.com]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Unexpected functional implication of a stable succinimide in the structural stability of Methanocaldococcus jannaschii glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Fluorinated Anticonvulsants
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of delivering fluorinated anticonvulsants to the central nervous system (CNS). The blood-brain barrier (BBB) represents a formidable obstacle in CNS drug development, and the unique properties of fluorinated compounds introduce both opportunities and challenges.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the specific issues you may encounter during your research.
Section 1: Foundational Concepts & FAQs
This section addresses common initial questions regarding the strategic use of fluorine in anticonvulsant drug design and the fundamentals of BBB physiology.
Q1: Why is fluorine substitution a common strategy for CNS drug candidates like anticonvulsants?
A1: Fluorine substitution is a powerful tool in medicinal chemistry for several reasons.[4] Introducing fluorine can significantly alter a molecule's physicochemical properties in ways that are often beneficial for CNS drugs[5][6]:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450s.[7] This can increase the drug's half-life and overall exposure.[8]
-
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to passively diffuse across the lipid membranes of the BBB.[7][8][9]
-
Potency and Selectivity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more selective binding to its target receptor in the brain.[9]
However, these changes must be carefully balanced. Excessive lipophilicity can lead to poor solubility, non-specific binding, and increased recognition by efflux pumps.[10]
Q2: What are the key components of the blood-brain barrier that I need to overcome?
A2: The BBB is not a simple membrane but a complex, dynamic interface. Its restrictive nature is due to two main components:
-
Physical Barrier: This is formed by specialized brain microvascular endothelial cells (BMECs) that are sealed together by complex protein structures called tight junctions (TJs).[11] These TJs severely restrict paracellular (between-cell) diffusion. The endothelial cells are further supported by pericytes and the end-feet of astrocytes, which help induce and maintain the barrier properties.[12][13]
-
Transport Barrier: The membranes of the BMECs are equipped with a host of transporter proteins. This includes influx transporters that bring essential nutrients into the brain and, critically for drug development, ATP-binding cassette (ABC) efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[14][15] These pumps actively expel a wide range of xenobiotics, including many drug compounds, from the endothelial cells back into the bloodstream, representing a major hurdle for CNS drug delivery.[15][16]
Section 2: In Vitro Experimental Design & Troubleshooting
In vitro models are essential for screening and mechanistic studies. However, choosing the right model and troubleshooting common issues is critical for generating reliable data.
Q3: I'm starting my project. Which in vitro BBB model should I use for initial permeability screening?
A3: The choice of model depends on your specific research question, throughput needs, and available resources. Here is a comparison of common starting models:
| Model Type | Description | Advantages | Disadvantages | Best For |
| PAMPA-BBB | Parallel Artificial Membrane Permeability Assay. A non-cell-based assay using a filter coated with a lipid mixture mimicking the BBB.[17] | High-throughput, low cost, excellent for predicting passive diffusion.[17] | Lacks transporters and cellular complexity; cannot assess active transport or efflux.[17] | Early-stage screening of large compound libraries for passive permeability. |
| Immortalized Cell Lines (e.g., hCMEC/D3) | A single layer of an immortalized human brain endothelial cell line grown on a Transwell insert.[18] | Easy to culture, reproducible, higher throughput than primary cells. | Lower barrier tightness (TEER values) and variable transporter expression compared to in vivo.[19] | Medium-throughput screening, initial assessment of both passive and active transport. |
| Primary Cell Co-Culture | Primary brain endothelial cells cultured on a Transwell insert, often with primary astrocytes and/or pericytes in the lower chamber.[20][21] | More physiologically relevant; astrocytes and pericytes induce higher barrier tightness and transporter expression.[12][20] | Technically demanding, lower throughput, higher cost, potential for batch-to-batch variability.[19] | Detailed mechanistic studies, validating hits from initial screens. |
Recommendation for a new project: Start with a well-characterized immortalized cell line like hCMEC/D3. It provides a good balance of physiological relevance and practicality for screening fluorinated anticonvulsants, which may be subject to active transport.[18]
Q4: My fluorinated compound shows very low permeability (Papp < 1.0 x 10⁻⁶ cm/s) in my hCMEC/D3 Transwell assay. How do I troubleshoot this?
A4: Low apparent permeability (Papp) can be caused by several factors. Follow this systematic troubleshooting guide:
Step 1: Verify the Integrity of Your Barrier Model.
-
Problem: A leaky cell monolayer can give false results.
-
Solution:
-
Measure Transendothelial Electrical Resistance (TEER): Before and after your experiment, measure the TEER value.[12][22] For hCMEC/D3, values should be stable and within the expected range for your lab (typically >30 Ω·cm²). A significant drop suggests toxicity or a compromised barrier.
-
Use a Paracellular Marker: Include a low-permeability fluorescent marker, like Lucifer yellow or a fluorescently-tagged dextran, in your assay.[22] High passage of this marker (>1-2%) indicates poor barrier integrity.
-
Step 2: Investigate for Active Efflux.
-
Problem: Your compound may be rapidly pumped out of the cells by efflux transporters like P-glycoprotein (P-gp), a common issue for lipophilic molecules.[15][16]
-
Solution:
-
Perform a Bidirectional Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is a strong indicator of active efflux.[23]
-
Use an Inhibitor: Repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar). A significant reduction in the efflux ratio confirms P-gp involvement.[23]
-
Step 3: Check for Low Compound Recovery.
-
Problem: The compound may be binding to plastic, degrading, or getting trapped within the cells, leading to an artificially low measured permeability.
-
Solution:
-
Perform a Mass Balance Calculation: At the end of the experiment, measure the compound concentration in the apical donor chamber, basolateral receiver chamber, and in a lysate of the cells. Recovery = (Amount in Donor + Amount in Receiver + Amount in Cells) / Initial Amount. A recovery of <80% suggests a problem.
-
Troubleshoot Low Recovery:
-
Plastic Binding: Pre-incubate plates with a blocking agent or use low-binding plates.
-
Compound Instability: Test the stability of your compound in the assay buffer over the experiment's duration using LC-MS.[23]
-
Lysosomal Trapping: For basic compounds, lysosomal trapping can occur. Co-incubate with an agent that disrupts lysosomal pH, like ammonium chloride or bafilomycin A1.[23] An increase in Papp suggests trapping was an issue.
-
-
Methodology:
-
Cell Culture: Seed brain endothelial cells (e.g., hCMEC/D3) onto microporous membrane inserts (Transwells) and culture them until a confluent monolayer is formed.
-
Barrier Integrity Check: Confirm monolayer integrity by measuring TEER and/or assessing the permeability of a paracellular marker like Lucifer Yellow.
-
Preparation: On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
A-B Permeability: To the apical (upper) chamber, add the transport buffer containing your test compound. To the basolateral (lower) chamber, add fresh transport buffer.
-
B-A Permeability: In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 60 minutes), often with gentle orbital shaking.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of your compound in all samples using a validated analytical method like LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B) .
-
References
A complete list of all sources cited within this technical guide.
- Wilhelm, I., Fazakas, C., & Krizbai, I. A. (n.d.). In vitro models of the blood-brain barrier. Institute of Biophysics, Biological Research Center, Hungarian Academy of Sciences.
- Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P.-O., Deli, M. A., Forster, C., Galla, H. J., Romero, I. A., Shusta, E. V., Stebbins, M. J., & Vandenhaute, E. (2016). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Molecular Neuroscience.
- Hawkins, B. T., & Egleton, R. D. (2006). Understanding the Physiology of the Blood-Brain Barrier: In Vitro Models. AASPS.
- Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry.
- Terstappen, G. C., Meyer, A. H., Bell, R. D., & Zhang, W. (2021). Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier.
- Simbec-Orion. (2024, November 26). Challenges and Opportunities in CNS Drug Development.
- BioPharma. (2025, May 28). What are the challenges of developing CNS-active drugs?
- Stone, N. L., Geyer, M. A., & Webb, R. L. (2025, October 7). 3D in vitro blood–brain barrier models: recent advances and their role in brain disease research and therapy. Frontiers in Cellular Neuroscience.
- Al-Hilal, T. A., & El-Dahmy, R. M. (2018, May 28). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI.
- Zenaro, E., Piacentino, G., & Constantin, G. (2017). Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier. Current pharmaceutical design.
- Upadhyay, R. K. (2016). Blood brain barrier: An overview on strategies in drug delivery, realistic in vitro modeling and in vivo live tracking. Tissue Barriers.
- Synapse. (2025, May 28). How is drug distribution in the brain measured?
- Uzzaman, M. S., & Cho, H. J. (2024). Overcoming challenges in the design of drug delivery systems targeting the central nervous system. Future journal of pharmaceutical sciences.
- Patabendige, A., & Abbott, N. J. (2025, April 11). A Biomimetic Human Multi-Cellular In Vitro Model of the Blood–Brain Barrier. MDPI.
- Miller, D. S., & Bauer, B. (2022, October 17). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Discovery.
- Hey, S. I., O'Brown, N. M., & Schaffer, C. B. (2021). In vivo methods for imaging blood–brain barrier function and dysfunction. Fluids and Barriers of the CNS.
- Drug Target Review. (2025, July 21). The future of CNS drug development: signs of real progress.
- Al-Hilal, T. A., & El-Dahmy, R. M. (n.d.). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. DSpace.
- Linden, J. R., Rios-Sarabia, N., & Goldstein, K. M. (2020, August 5). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol.
- Sun, S., & Adejare, A. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Ingenta Connect.
- van der Broek, E., van der Meel, R., & de Lange, E. C. M. (2013). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology.
- ResearchGate. (n.d.).
- van der Broek, E., & de Lange, E. C. M. (n.d.). The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. University of Groningen research portal.
- Sun, S., & Adejare, A. (2006, July 1). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science Publishers.
- (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Intasiri, A., Moradi-Afrapoli, F., & Liu, J. (2025, April 16). Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. Frontiers in Toxicology.
- Chen, A. B., & Gann, I. C. (2022, November 24). Regulation of P-Glycoprotein in the Brain. MDPI.
- Loryan, I., & Hammarlund-Udenaes, M. (2025, February 13). Assessing central nervous system drug delivery. Taylor & Francis.
- Cox, L. M., & Tuan, Y.-C. (2024, July 4). Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport. Frontiers in Neuroscience.
- Veszelka, S., & Deli, M. A. (n.d.). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs ….
- Zhang, Y., & Liu, X. (2022). Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives. Pharmaceutics.
- BenchChem. (2025).
- Loryan, I., & Hammarlund-Udenaes, M. (n.d.). The brain slice method for studying drug distribution in the CNS. springermedizin.de.
- Murphy, C. D. (2015, March 2). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Research Repository UCD.
- ResearchGate. (2025, August 7). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
- Intel Market Research. (2025, July 23).
- ResearchGate. (n.d.). (PDF)
- Nicolazzo, J. A., Charman, S. A., & Charman, W. N. (n.d.). Methods to assess drug permeability across the blood‐brain barrier. Semantic Scholar.
- Lee, G., & Choi, G.-W. (2023, December 28). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. MDPI.
Sources
- 1. simbecorion.com [simbecorion.com]
- 2. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Fluorinated Molecules as Drugs and Imaging Agents in the CNS: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Drugs Market Outlook 2025-2032 [intelmarketresearch.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 3D in vitro blood–brain barrier models: recent advances and their role in brain disease research and therapy [frontiersin.org]
- 13. P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of P-Glycoprotein in the Brain [mdpi.com]
- 15. Frontiers | Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport [frontiersin.org]
- 16. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment [frontiersin.org]
- 18. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. ane.pl [ane.pl]
- 21. A Biomimetic Human Multi-Cellular In Vitro Model of the Blood–Brain Barrier [mdpi.com]
- 22. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Anticonvulsant Efficacy of Valproic Acid and Ethosuximide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a detailed comparison of the anticonvulsant properties of two established antiepileptic drugs (AEDs): Valproic Acid (VPA) and Ethosuximide (ETX). The primary focus of this document is the objective comparison of their efficacy, as determined by their median effective dose (ED50) values in standardized preclinical models of epilepsy.
Initially, this guide was intended to compare Valproic Acid with 3-(2-Fluorophenyl)pyrrolidine-2,5-dione. However, a comprehensive search of the scientific literature and chemical databases revealed a significant lack of publicly available data on the biological activity, particularly the anticonvulsant properties, of this compound. To provide a meaningful and data-driven comparison for researchers, the decision was made to pivot to a well-characterized compound from the same chemical class, the succinimides. Ethosuximide, a prominent member of the succinimide class, was chosen due to its established clinical use, well-documented mechanism of action, and extensive preclinical data, making it an ideal candidate for a comparative analysis against the broad-spectrum anticonvulsant, Valproic Acid.
This guide will delve into the mechanistic underpinnings of each compound, present their ED50 values in a clear, tabular format, detail the experimental protocols used to derive these values, and provide a comparative overview of their side effect profiles.
Comparative Efficacy: ED50 Values
The anticonvulsant efficacy of a compound is quantitatively assessed by its ED50 value, which represents the dose required to produce a therapeutic effect in 50% of the population tested. In the context of epilepsy research, this effect is typically the suppression of seizures in preclinical models. The two most widely used models for the initial screening of AEDs are the maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which is indicative of efficacy against absence seizures.[1]
| Compound | Preclinical Model | Animal Model | ED50 (mg/kg) |
| Valproic Acid | Maximal Electroshock (MES) | Mouse (CF-1) | 190[2] |
| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | ~180[3] | |
| Ethosuximide | Maximal Electroshock (MES) | Mouse/Rat | > 500 (ineffective)[4] |
| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | ~148-172 |
Experimental Methodologies
The determination of ED50 values relies on robust and reproducible experimental protocols. The following sections detail the methodologies for the MES and scPTZ tests.
Maximal Electroshock (MES) Test
The MES test is a well-validated model for screening compounds with potential efficacy against generalized tonic-clonic seizures.[5] The procedure involves inducing a maximal seizure through electrical stimulation.
Step-by-Step Protocol:
-
Animal Preparation: Adult male mice or rats are used for the assay.
-
Compound Administration: The test compound (e.g., Valproic Acid) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses to different groups of animals. A vehicle control group receives the vehicle alone.
-
Pre-treatment Time: A predetermined time interval is allowed to pass between compound administration and the induction of seizures to ensure the compound has reached its peak effect.
-
Anesthesia and Electrode Placement: A drop of topical anesthetic is applied to the corneas of the animal. Corneal electrodes are then placed on the eyes.
-
Electrical Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50-150 mA for 0.2 seconds) is delivered through the corneal electrodes.[6]
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.
-
Data Analysis: The number of animals protected from tonic hindlimb extension at each dose is recorded, and the ED50 value is calculated using statistical methods, such as probit analysis.
Maximal Electroshock (MES) Test Workflow
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a widely used model for identifying compounds that may be effective against absence and myoclonic seizures.[1] This test involves inducing seizures through the administration of a chemical convulsant, pentylenetetrazol.
Step-by-Step Protocol:
-
Animal Preparation: Adult male mice or rats are used for the assay.
-
Compound Administration: The test compound (e.g., Ethosuximide) is administered at various doses to different groups of animals. A vehicle control group receives the vehicle alone.
-
Pre-treatment Time: A specific time is allowed to elapse to ensure the compound has reached its site of action.
-
Convulsant Administration: A standardized dose of pentylenetetrazol (e.g., 85 mg/kg for mice) is injected subcutaneously.[7]
-
Observation: The animals are observed for a set period (typically 30 minutes) for the presence of clonic seizures, characterized by rhythmic muscle contractions.
-
Endpoint: The absence of clonic seizures for a defined period is considered protection.
-
Data Analysis: The percentage of animals protected at each dose is used to calculate the ED50 value.
Subcutaneous Pentylenetetrazol (scPTZ) Test Workflow
Mechanisms of Action
The differing efficacy profiles of Valproic Acid and Ethosuximide in the MES and scPTZ tests are a direct reflection of their distinct mechanisms of action.
Valproic Acid: A Multi-Modal Anticonvulsant
Valproic Acid exhibits a broad spectrum of anticonvulsant activity due to its multiple mechanisms of action.[8] Its primary effects are believed to be:
-
Enhancement of GABAergic Neurotransmission: VPA increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[9][10] It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and by stimulating the activity of glutamic acid decarboxylase, the enzyme that synthesizes GABA.[8][9]
-
Blockade of Voltage-Gated Sodium Channels: VPA produces a use-dependent block of voltage-gated sodium channels, which reduces the ability of neurons to fire at high frequencies.[9]
-
Inhibition of T-type Calcium Channels: VPA also inhibits T-type calcium channels, although this is generally considered a weaker effect compared to its other mechanisms.[9]
Mechanism of Action of Valproic Acid
Ethosuximide: A Targeted T-type Calcium Channel Blocker
In contrast to the broad activity of Valproic Acid, Ethosuximide has a much more specific mechanism of action.[3] It is a potent blocker of low-voltage-activated T-type calcium channels, particularly in thalamic neurons.[11][12] These channels are believed to play a critical role in the generation of the characteristic 3-Hz spike-and-wave discharges seen in absence seizures.[3] By inhibiting these channels, Ethosuximide reduces the rhythmic firing of thalamocortical neurons, thereby suppressing absence seizures.[12] Its lack of effect on voltage-gated sodium channels explains its ineffectiveness in the MES test.[4]
Mechanism of Action of Ethosuximide
Comparative Side Effect Profiles
While both Valproic Acid and Ethosuximide are effective anticonvulsants, their side effect profiles differ, which is a critical consideration in drug development and clinical use.
| Side Effect Profile | Valproic Acid | Ethosuximide |
| Common Side Effects | Nausea, vomiting, stomach pain, diarrhea, headache, drowsiness, dizziness, tremor, weight gain, hair loss[2] | Nausea, vomiting, stomach pain, loss of appetite, drowsiness, dizziness, headache, hiccups[3] |
| Serious Side Effects | Liver damage, pancreatitis, birth defects (if taken during pregnancy), suicidal thoughts or behavior, blood disorders[8] | Serious skin reactions (Stevens-Johnson syndrome), blood disorders, systemic lupus erythematosus, suicidal thoughts or behavior[4][11] |
Conclusion
This guide provides a comparative analysis of Valproic Acid and Ethosuximide, two important antiepileptic drugs with distinct efficacy profiles and mechanisms of action. Valproic Acid is a broad-spectrum anticonvulsant, effective in both the MES and scPTZ models, reflecting its multiple mechanisms of action that include enhancement of GABAergic neurotransmission and blockade of ion channels. In contrast, Ethosuximide exhibits a more targeted mechanism, primarily through the blockade of T-type calcium channels, which confers high efficacy in the scPTZ model of absence seizures but renders it ineffective in the MES model of generalized tonic-clonic seizures.
The choice between these or similar compounds in a drug development pipeline would be guided by the specific type of epilepsy being targeted. The detailed experimental protocols and mechanistic insights provided herein are intended to aid researchers in designing and interpreting preclinical studies for the next generation of anticonvulsant therapies.
References
-
Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Picmonic. (n.d.). Master Ethosuximide: Mechanism of Action. Retrieved February 27, 2026, from [Link]
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The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]
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Drugs.com. (2025, September 4). Ethosuximide Side Effects: Common, Severe, Long Term. Retrieved February 27, 2026, from [Link]
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Patsnap. (2024, June 14). What is Ethosuximide used for? Synapse. Retrieved February 27, 2026, from [Link]
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Patsnap. (2024, July 12). What are the side effects of Ethosuximide? Synapse. Retrieved February 27, 2026, from [Link]
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Dr.Oracle. (2025, April 18). What is the mechanism of action of valproate (valproic acid)? Retrieved February 27, 2026, from [Link]
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A Researcher's Guide to the Binding Affinity of Fluorinated Succinimides with Sodium Channels: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate dance between small molecules and their biological targets is paramount. This guide provides an in-depth exploration of the binding affinity of fluorinated succinimides to voltage-gated sodium channels (Navs), a critical area of research for the development of novel therapeutics for a range of neurological disorders. While direct comparative binding data for a wide range of fluorinated succinimides across various sodium channel subtypes remains an area of active investigation, this guide synthesizes existing knowledge on sodium channel pharmacology, the role of fluorination in drug design, and the established methodologies to empower your research.
The Significance of Sodium Channel Modulation
Voltage-gated sodium channels are integral membrane proteins that play a pivotal role in the initiation and propagation of action potentials in excitable cells, such as neurons. Their dysfunction is implicated in a variety of pathological conditions, including epilepsy, neuropathic pain, and cardiac arrhythmias. Consequently, they are a key target for therapeutic intervention. The nine mammalian sodium channel isoforms (Nav1.1–Nav1.9) exhibit distinct tissue distribution and biophysical properties, offering the potential for subtype-selective drug development to minimize off-target effects.
Succinimide-based compounds, such as the anticonvulsant ethosuximide, have a long history in the clinic. While traditionally known for their activity on T-type calcium channels, evidence also points to their interaction with sodium channels. The pyrrolidine-2,5-dione core of succinimides serves as a crucial pharmacophore for their anticonvulsant activity.
The Fluorine Advantage: Enhancing Drug-Target Interactions
The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of sodium channel binders, fluorination can:
-
Enhance Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the succinimide ring and its substituents, potentially leading to more favorable interactions with amino acid residues in the sodium channel binding pocket.
-
Improve Metabolic Stability: The strength of the C-F bond can block sites of metabolism, increasing the drug's half-life and bioavailability.
-
Modulate Lipophilicity: Fluorination can impact a molecule's lipophilicity, which is a critical factor in its ability to cross the blood-brain barrier and access its target in the central nervous system.
Studies on related anticonvulsant compounds have shown that halogenation can indeed enhance potency. For instance, fluorinated and chlorinated derivatives of 3-hydroxy-3-ethyl-3-phenylpropionamide (HEPP) demonstrated greater anticonvulsant effects compared to the parent compound, with in silico models suggesting interactions with the Nav1.2 channel[1]. Similarly, research on N-phenyl-substituted succinimides has indicated that halogen substitution can improve efficacy in preclinical models of seizures that are sensitive to sodium channel blockers[2].
Comparative Analysis: Benchmarking Against Established Sodium Channel Blockers
| Drug | Sodium Channel Subtype(s) | IC50/Ki (µM) | Notes |
| Phenytoin | Nav1.1-Nav1.7 | IC50 values are generally in the low micromolar range, with some subtype variability. | A traditional anticonvulsant with broad-spectrum sodium channel activity. |
| Carbamazepine | Nav1.1-Nav1.7 | Similar to phenytoin, with IC50 values in the low micromolar range. | Another widely used anticonvulsant that acts as a sodium channel blocker. |
| Lacosamide | Preferentially enhances slow inactivation | Selectively enhances slow inactivation rather than directly blocking the channel pore. | A newer antiepileptic drug with a distinct mechanism of action on sodium channels. |
| GNE-4076 | Nav1.2 / Nav1.6 | IC50 = 5.1 nM for wildtype Nav1.2. | A potent aryl sulfonamide inhibitor demonstrating subtype selectivity.[3] |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., cell type, voltage protocol, radioligand used). The data presented here is for comparative purposes.
Experimental Protocols for Determining Binding Affinity
To rigorously assess the binding affinity of novel fluorinated succinimides, two primary experimental approaches are employed: electrophysiology and radioligand binding assays.
Electrophysiological Assays: A Functional Assessment
Patch-clamp electrophysiology is the gold standard for characterizing the functional effects of compounds on ion channels. It allows for the direct measurement of ion currents and the assessment of a compound's potency and mechanism of action (e.g., state-dependence).
Workflow for Whole-Cell Patch-Clamp Electrophysiology:
Caption: Workflow for determining IC50 values using patch-clamp electrophysiology.
Step-by-Step Methodology:
-
Cell Preparation: Utilize a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the sodium channel subtype of interest.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration to measure the ionic currents flowing across the entire cell membrane.
-
Voltage Protocol: Apply a specific voltage protocol to elicit sodium currents. The protocol can be designed to hold the channel in different states (resting, open, or inactivated) to determine if the compound exhibits state-dependent binding.
-
Baseline Recording: Record baseline sodium currents in the absence of the test compound.
-
Compound Application: Perfuse the cells with increasing concentrations of the fluorinated succinimide.
-
Recording with Compound: At each concentration, record the sodium currents and measure the degree of inhibition.
-
Data Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices: The choice of voltage protocol is critical. Since many sodium channel blockers exhibit higher affinity for the inactivated state of the channel, protocols that promote inactivation are often used to accurately determine a compound's potency.
Radioligand Binding Assays: A Direct Measure of Affinity
Radioligand binding assays provide a direct measure of the affinity of a compound for its target receptor by quantifying the displacement of a radiolabeled ligand.
Workflow for a Competitive Radioligand Binding Assay:
Caption: Workflow for determining Ki values using a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in the target sodium channel subtype.
-
Incubation: In a multi-well plate, incubate the membranes with a known concentration of a suitable radioligand (e.g., [³H]batrachotoxin) and varying concentrations of the unlabeled fluorinated succinimide.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound to determine the IC50. The Ki value, which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Trustworthiness and Self-Validation: Each experiment should include appropriate controls, such as non-specific binding controls (in the presence of a high concentration of a known binder) and total binding controls (in the absence of any competitor).
Future Directions and the Path Forward
The development of subtype-selective sodium channel modulators holds immense promise for the treatment of a multitude of neurological disorders. While this guide provides a comprehensive overview of the principles and methodologies for assessing the binding affinity of fluorinated succinimides, it also highlights a critical knowledge gap: the need for systematic studies that directly measure the binding of a diverse library of fluorinated succinimides to a panel of sodium channel subtypes.
Such studies would be invaluable in elucidating the structure-activity relationships that govern the potency and selectivity of these compounds. By combining rational drug design, leveraging the unique properties of fluorine, with rigorous experimental validation using the techniques outlined in this guide, the research community can pave the way for the next generation of safer and more effective sodium channel-targeted therapies.
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A Comparative Guide to the Anticonvulsant Activity of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione and Analogs in the 6 Hz Psychomotor Seizure Test
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the anticonvulsant potential of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione, a succinimide derivative, with a specific focus on its expected activity in the 6 Hz psychomotor seizure test. While direct experimental data for this specific compound in the 6 Hz model is not publicly available, this guide will synthesize information from closely related analogs to provide a robust comparative framework. We will delve into the rationale behind the 6 Hz seizure model, the mechanistic underpinnings of succinimide anticonvulsants, and present a comparative analysis of structurally similar compounds.
The 6 Hz Psychomotor Seizure Test: A Gateway to Novel Anticonvulsants
The 6 Hz psychomotor seizure test is a widely utilized preclinical model in the quest for novel antiepileptic drugs (AEDs). It is particularly valued for its ability to identify compounds effective against therapy-resistant focal seizures, a significant challenge in clinical practice.[1] Unlike the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, the 6 Hz test induces a non-convulsive seizure state with behavioral automatisms, mimicking aspects of psychomotor seizures in humans.[1][2] The test involves corneal stimulation with a low-frequency (6 Hz) electrical current for a short duration (3 seconds).[2] The intensity of the current can be varied (e.g., 22 mA, 32 mA, 44 mA) to modulate the seizure severity and to identify compounds with efficacy against more resistant seizures.[1]
Logical Framework of the 6 Hz Seizure Model
Caption: Workflow of the 6 Hz psychomotor seizure test.
The Succinimide Scaffold: A Privileged Structure in Anticonvulsant Discovery
The pyrrolidine-2,5-dione, or succinimide, core is a well-established pharmacophore in the development of anticonvulsant drugs.[3] The primary mechanism of action for succinimide anticonvulsants is the inhibition of low-voltage-activated (T-type) calcium channels in the thalamus.[3][4][5] This action is particularly effective against absence seizures, which are characterized by spike-and-wave discharges originating from thalamocortical circuits.[5] However, emerging research on hybrid molecules derived from the pyrrolidine-2,5-dione scaffold suggests a broader spectrum of activity, with some compounds also interacting with voltage-sensitive sodium and L-type calcium channels.[6] This multi-target engagement may contribute to efficacy in a wider range of seizure types, including those modeled by the 6 Hz test.
Proposed Mechanism of Action for Succinimide Derivatives
Caption: Simplified signaling pathway for succinimide anticonvulsants.
Comparative Analysis of 3-Substituted Pyrrolidine-2,5-diones in the 6 Hz Test
While data for this compound is pending, a review of structurally related compounds provides valuable insights into the potential efficacy of this molecule. The substitution at the 3-position of the pyrrolidine-2,5-dione ring plays a crucial role in determining the anticonvulsant profile.
| Compound/Drug | 6 Hz Test (Current) | ED50 (mg/kg, i.p.) | Reference Drug Comparison | Putative Mechanism | Reference |
| 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 32 mA | 28.20 | More potent than Valproic Acid (ED50 = 130.64 mg/kg) | Voltage-sensitive sodium and L-type calcium channel interaction | [6] |
| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 32 mA | 75.59 | More potent than Valproic Acid (ED50 = 130.6 mg/kg) and Ethosuximide (ED50 = 221.7 mg/kg) | Voltage-sensitive sodium and L-type calcium channel inhibition | [7] |
| N-[{4-methylpiperazin-1-yl}-methyl]-3-(1-phenylethyl)-pyrrolidine-2,5-dione monohydrochloride | 32 mA | 36 | More potent than ethosuximide, lacosamide, and valproic acid | Sodium and calcium channel modulation | [8] |
| Valproic Acid | 32 mA | 130.64 | Standard broad-spectrum AED | Multiple (GABAergic, Na+ channel, Ca2+ channel) | [6] |
| Levetiracetam | 44 mA | Active | Effective in therapy-resistant model | SV2A binding | [9] |
ED50: Median Effective Dose required to protect 50% of animals from seizure. i.p.: Intraperitoneal administration.
The data clearly indicates that modifications at both the 1- and 3-positions of the pyrrolidine-2,5-dione ring significantly influence anticonvulsant activity in the 6 Hz model. The presence of an aromatic or heteroaromatic ring at the 3-position appears to be a favorable feature for potent activity. The introduction of a fluorine atom in the phenyl ring of the topic compound, this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Given the high potency of the 2-chlorophenyl analog, it is reasonable to hypothesize that the 2-fluorophenyl derivative would also exhibit significant activity in the 6 Hz test.
Experimental Protocol: 6 Hz Psychomotor Seizure Test in Mice
This protocol provides a standardized methodology for evaluating the anticonvulsant activity of test compounds in the 6 Hz seizure model.
Materials and Equipment:
-
Male albino mice (e.g., CF-1 strain), 18-25 g
-
Constant current stimulator (e.g., Ugo Basile ECT unit)
-
Corneal electrodes
-
Saline solution (0.9% NaCl) with a topical anesthetic (e.g., 0.5% tetracaine)
-
Test compound and vehicle (e.g., 0.5% methylcellulose in water)
-
Standard anticonvulsant drugs for positive control (e.g., Valproic Acid, Levetiracetam)
-
Animal observation cages
Step-by-Step Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Compound Preparation: Prepare solutions/suspensions of the test compound and positive control in the vehicle on the day of the experiment.
-
Animal Dosing:
-
Divide animals into groups (n=8-10 per group), including a vehicle control group, positive control group(s), and test compound groups at various doses.
-
Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneally) at a specific pretreatment time (e.g., 30 minutes) before seizure induction.
-
-
Seizure Induction:
-
At the designated time, apply a drop of the saline/anesthetic solution to the eyes of the mouse.
-
Place the corneal electrodes on the corneas.
-
Deliver a constant current stimulation (e.g., 32 mA or 44 mA) at 6 Hz for 3 seconds.
-
-
Behavioral Observation:
-
Immediately after stimulation, place the mouse in an individual observation cage.
-
Observe the animal for a period of 1-2 minutes for the presence of a psychomotor seizure. The seizure is characterized by behaviors such as a stun-like posture, forelimb clonus, jaw clonus, and Straub tail.[2]
-
An animal is considered "protected" if it does not exhibit these seizure behaviors and resumes normal exploratory activity within 10-15 seconds.[10]
-
-
Data Analysis:
-
Record the number of protected animals in each group.
-
Calculate the percentage of protection for each dose.
-
Determine the median effective dose (ED50) using probit analysis.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the 6 Hz test.
Discussion and Future Directions
The available evidence from structurally related analogs strongly suggests that this compound holds significant promise as a candidate for evaluation in the 6 Hz psychomotor seizure model. The pyrrolidine-2,5-dione scaffold, coupled with a 3-aryl substitution, has consistently demonstrated potent anticonvulsant activity in this model, often exceeding the efficacy of established AEDs like valproic acid.
The 2-fluoro substitution on the phenyl ring is a particularly interesting feature. Fluorine can alter the electronic properties and lipophilicity of a molecule, potentially enhancing its pharmacokinetic profile and target engagement. It is therefore highly probable that this compound will exhibit robust protection in the 6 Hz test.
Future experimental work should focus on:
-
Direct Evaluation: Conducting a dose-response study of this compound in the 6 Hz test at both 32 mA and 44 mA to determine its ED50 and assess its efficacy in a model of therapy-resistant seizures.
-
Neurotoxicity Assessment: Performing a rotarod test to determine the therapeutic index (TD50/ED50), providing a measure of the compound's safety profile.
-
Mechanism of Action Studies: Investigating the compound's effects on T-type calcium channels, as well as voltage-gated sodium and other calcium channels, to elucidate its precise mechanism of anticonvulsant action.
-
Broader Anticonvulsant Profile: Evaluating the compound in other seizure models, such as the MES and subcutaneous pentylenetetrazole (scPTZ) tests, to determine its spectrum of activity.
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Bioavailability comparison of succinimide derivatives in rodent models
A Comprehensive Guide to the Comparative Bioavailability of Succinimide Derivatives in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Significance of Succinimide Derivatives
The succinimide moiety, a pyrrolidine-2,5-dione ring system, is a cornerstone in the development of various therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties.[1][2] The most prominent application of succinimide derivatives is in the management of epilepsy. Ethosuximide, for instance, is a first-line treatment for absence seizures, valued for its efficacy and more favorable side-effect profile compared to other succinimides like methsuximide and phensuximide.[3]
Understanding the oral bioavailability of these derivatives is paramount in drug development. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, directly influences a drug's efficacy and dosing regimen. In preclinical rodent studies, a thorough assessment of bioavailability is a critical step in lead candidate selection and optimization.
Principles of Oral Bioavailability in Rodent Models
Oral bioavailability is governed by a series of complex processes including dissolution, absorption across the gastrointestinal tract, and first-pass metabolism in the gut wall and liver. For a compound to be orally bioavailable, it must possess a favorable balance of physicochemical properties, such as aqueous solubility and lipophilicity, to dissolve in the gastrointestinal fluids and permeate the intestinal membrane.
Rodent models, particularly rats and mice, are extensively used in preclinical pharmacokinetic studies due to their physiological similarities to humans in many aspects of drug absorption and metabolism, as well as their practical advantages in a laboratory setting.[4]
Comparative Bioavailability of Key Succinimide Derivatives
Ethosuximide is reported to have excellent oral bioavailability, exceeding 90% in humans, suggesting high absorption and minimal first-pass metabolism.[5] While specific oral bioavailability data in rodents is sparse, its high permeability and solubility (BCS Class I) support the expectation of high absorption in these models as well.[5] A study on the stereoselective elimination of ethosuximide in rats after intravenous (IV) and intraperitoneal (IP) administration provides valuable pharmacokinetic parameters that would be essential for calculating absolute bioavailability from an oral study.[6]
Methsuximide is known to be rapidly absorbed from the small intestine in rats, with peak blood and tissue levels observed approximately one hour after oral administration.[7][8] A significant metabolic pathway for methsuximide is N-demethylation, which is an important consideration in its overall pharmacokinetic profile.[7]
Phensuximide has been studied in rodents, primarily in the context of its anticonvulsant activity and toxicity.[9][10] However, detailed oral pharmacokinetic data, including its bioavailability, in rodent models is not well-documented in the available literature.
The following table summarizes the available qualitative and quantitative pharmacokinetic information for ethosuximide and methsuximide in rats. The absence of data for phensuximide highlights a gap in the current preclinical knowledge base.
| Derivative | Rodent Model | Key Pharmacokinetic Observations | Quantitative Data (from separate studies) |
| Ethosuximide | Rat | Stereoselective elimination observed after IV and IP administration.[6] | IV Administration (40 mg/kg): - (R)-ethosuximide Clearance: 0.28 ± 0.03 L/h/kg - (S)-ethosuximide Clearance: 0.21 ± 0.02 L/h/kg - (R)-ethosuximide Half-life: 10.5 ± 1.1 h - (S)-ethosuximide Half-life: 13.9 ± 1.2 h[6] |
| Methsuximide | Rat | Rapidly absorbed from the small intestine.[7] Peak blood and tissue levels at 1 hour post-oral administration.[7][8] Undergoes N-demethylation.[7] | Oral Administration: - Tmax: ~1 hour[7][8] |
| Phensuximide | Rat | Studied for anticonvulsant activity and toxicity.[9] | No oral pharmacokinetic data available from the reviewed sources. |
Structure-Bioavailability Relationships of Succinimide Derivatives
The chemical structure of a succinimide derivative significantly influences its physicochemical properties and, consequently, its oral bioavailability. Key structural modifications and their potential impact include:
-
N-Substitution: N-methylation, as seen in methsuximide, can alter a compound's lipophilicity and solubility.[10][11] While increased lipophilicity can enhance membrane permeability, it may also increase metabolic clearance, creating a complex interplay that affects overall bioavailability.
-
Substitution on the Pyrrolidine-2,5-dione Ring: The presence and nature of substituents at the 3-position of the succinimide ring are critical. For example, the phenyl group in methsuximide and phensuximide increases lipophilicity compared to the ethyl and methyl groups in ethosuximide. Studies on other classes of compounds have shown that the introduction of a substituted phenyl group can improve pharmacokinetic profiles by enhancing metabolic stability.[12]
The following diagram illustrates the chemical structures of the three key succinimide derivatives, highlighting their structural differences.
Caption: Experimental workflow for a rodent oral bioavailability study.
Step-by-Step Procedure:
-
Animal Acclimation and Preparation:
-
House male Sprague-Dawley rats with jugular vein catheters in a controlled environment for at least 3 days to allow for acclimation.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Intravenous (IV) Group: Administer the test compound intravenously via the tail vein at a predetermined dose (e.g., 5 mg/kg). The IV dose serves as the reference for 100% bioavailability.
-
Oral (PO) Group: Administer the test compound via oral gavage at a higher dose (e.g., 20 mg/kg) to ensure measurable plasma concentrations.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into heparinized tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the test compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Analyze the plasma concentration-time data using non-compartmental analysis to determine the following pharmacokinetic parameters for both IV and PO routes:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
-
Conclusion and Future Directions
While ethosuximide is a well-established anticonvulsant with high bioavailability, the oral pharmacokinetic profiles of other succinimide derivatives like methsuximide and phensuximide in rodent models are less clearly defined in a comparative context. The provided experimental protocol offers a robust framework for conducting such comparative bioavailability studies, which are essential for the rational design and development of new succinimide-based therapeutics. Future research should focus on direct, head-to-head comparative studies of these key derivatives to provide a clearer understanding of their relative oral bioavailability and to further elucidate the structure-bioavailability relationships within this important class of compounds.
References
- [Reference for Maleimide Chemistry and Antibody-Drug Conjugates] Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjug
- [Reference for Methsuximide Absorption in Rats] The physiological disposition of 14C-methsuximide in the r
- [Reference for Methsuximide Distribution in Rats] The physiological disposition of 14 C‐methsuximide in the r
- [Reference for Phenyl Group Substitution and Pharmacokinetics] Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. (Source: PMC)
- [Reference for Comparative Anticonvulsant Activity] Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)
- [Reference for Ethosuximide Pharmacokinetics in Rats] The pharmacokinetics of ethosuximide in the rat.
- [Reference for Succinimide Ring Hydrolysis] Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjug
- [Reference for Oral Bioavailability Study Protocol] Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid. (Source: PMC)
- [Reference for Anticonvulsant Profile of Lamotrigine] Pharmacological studies on lamotrigine, a novel potential antiepileptic drug: I.
- [Reference for Bioavailability Study Design] a phase 1 single-dose bioavailability study of an oral cenobamate suspension formul
- [Reference for Phensuximide Toxicity in Rats] Urinary tract effects of phensuximide in the Sprague-Dawley and Fischer 344 r
- [Reference for Ethosuximide Enantiomers Pharmacokinetics] The pharmacokinetics of ethosuximide enantiomers in the r
- [Reference for Clinical Trial Protocol] A Phase 1, Open-Label Study to Assess the Relative Bioavailability, Effect of Food, and Gastric pH Modification on the Ph. (Source: ClinicalTrials.gov)
- [Reference for Comparative Anticonvulsant Activity of Sulfonamides] Comparative anticonvulsant activity of 4-chlorobenzenesulfonamide and prototype antiepileptic drugs in rodents. (Source: PubMed)
- [Reference for Phenyl Groups and Pharmacokinetics] (PDF) Substituted Phenyl Groups Improve the Pharmacokinetic. (Source: Amanote Research)
- [Reference for Phensuximide Research] Phensuximide.
- [Reference for Factors Limiting Oral Bioavailability] Factors limiting the oral bioavailability of N-acetylglucosaminyl-N-acetylmuramyl dipeptide (GMDP) and enhancement of absorption in rats by delivery in a water-in-oil microemulsion. (Source: PubMed)
- [Reference for Pharmacokinetics of Antiseizure Medications] The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. (Source: MDPI)
- [Reference for Phenyl Ring Substituent Effects] Substituent effects of the phenyl ring at different positions from the α-carbon of TEMPO-type nitroxide. (Source: Organic & Biomolecular Chemistry (RSC Publishing))
- [Reference for N-acetyl-L-cysteine Metabolism and Bioavailability] Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability. (Source: PubMed)
- [Reference for Pharmacokinetics of Antiseizure Medications] Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure. (Source: Preprints.org)
- [Reference for Orally Bioavailable Nav1.7 Inhibitors] Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. (Source: PubMed)
- [Reference for Anticonvulsant Drugs in Pain Models] (PDF) Comparison of the effect of anticonvulsant drugs with diverse mechanisms of action in the formalin test in rats.
- [Reference for S-Allyl-l-cysteine Pharmacokinetics] Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption. (Source: PubMed)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione
As researchers dedicated to advancing drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Risk Assessment
Understanding the potential hazards of a compound is the foundational step in managing its lifecycle in the laboratory. Based on data from related molecules, this compound should be handled as a hazardous substance with the probable risk profile outlined below.[1][2][3] The primary causality for these hazards stems from the reactivity of the pyrrolidine ring and the potential biological activity imparted by the fluorophenyl group.
Table 1: Probable Hazard Profile for this compound
| Hazard Category | GHS Classification (Inferred) | Potential Effects & Handling Implications |
| Acute Toxicity, Oral | Category 4 (H302) | Harmful if swallowed. Avoid ingestion. Do not eat, drink, or smoke when handling.[1][2][3][4] |
| Skin Irritation | Category 2 (H315) | Causes skin irritation. Prolonged contact should be avoided. Always wear nitrile gloves.[1][2][3] |
| Eye Irritation | Category 2A (H319) | Causes serious eye irritation. Safety glasses or goggles are mandatory.[1][2][3] |
| Respiratory Irritation | Category 3 (H335) | May cause respiratory irritation, especially if handled as a fine powder. Handle in a fume hood.[1][2][3] |
Always handle this compound within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
Core Principles of Chemical Waste Management
The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] The following principles are universal and must be adhered to.
-
Segregation is Key: Never mix incompatible waste streams. This compound and its associated waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name—no formulas or abbreviations—and the specific hazard characteristics (e.g., "Toxic," "Irritant").
-
Closed Container Policy: Waste containers must be kept securely closed at all times, except when actively adding waste. This prevents the release of vapors and potential spills.
-
No Sink or Trash Disposal: Disposal of this chemical down the drain or in the regular trash is strictly prohibited.
Step-by-Step Disposal Protocol
The following protocols provide a self-validating system for the safe segregation and disposal of waste generated from the use of this compound.
Protocol 1: Disposal of Unused or Expired Solid Compound
-
Container Selection: Use the original manufacturer's container if possible. If not, use a new, clean, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle) with a secure screw cap.
-
Labeling: Affix a hazardous waste tag to the container before designating it for waste. Fill out all required fields: full chemical name, accumulation start date, and associated hazards (Toxic, Irritant).
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Disposal Request: Once the container is ready for pickup, submit a hazardous waste request to your institution's Environmental Health and Safety (EHS) department.
Protocol 2: Disposal of Contaminated Labware and PPE
This stream includes items that have come into direct contact with this compound.
-
Segregation:
-
Sharps: Contaminated needles, scalpels, or other sharp objects must be placed into a designated, puncture-proof sharps container labeled for hazardous chemical waste.
-
Glassware: Contaminated glassware (pipettes, flasks) should be collected in a separate, puncture-resistant container (e.g., a sturdy cardboard box with a liner) clearly labeled as "Hazardous Waste - Contaminated Glass." Do not mix with non-hazardous broken glass.
-
Solid Waste (PPE, Weigh Boats, etc.): Contaminated gloves, weigh paper, and plasticware should be collected in a dedicated, lined container or a heavy-duty plastic bag labeled as "Hazardous Solid Waste."
-
-
Containment: Ensure all bags are securely sealed and containers are closed before moving them to the satellite accumulation area.
-
Disposal Request: Arrange for pickup through your institution's EHS office.
Protocol 3: Disposal of Liquid Waste (Solutions)
This protocol applies to solutions containing this compound, such as from experimental workups or spill cleanups.
-
Container Selection: Use a chemically compatible, leak-proof container (HDPE or glass, depending on the solvent) with a secure screw-top lid. Never use a container that held incompatible chemicals.
-
Waste Stream Compatibility:
-
Aqueous Waste: Collect aqueous solutions in a dedicated "Aqueous Hazardous Waste" container.
-
Organic Solvent Waste: Collect solutions in organic solvents (e.g., DCM, Ethyl Acetate) in a dedicated "Halogenated" or "Non-Halogenated" organic waste container, as appropriate. Do not mix these two solvent types.
-
-
Labeling: The container must be labeled with "Hazardous Waste" and a complete list of all chemical components, including solvents and an estimated concentration of the target compound.
-
Storage and Disposal: Store in secondary containment within a fume hood or a designated flammable storage cabinet if the solvent is flammable. Arrange for EHS pickup when the container is no more than 80% full.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill location. If flammable solvents are involved, remove all ignition sources.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles.
-
Containment & Cleanup:
-
For a Solid Spill: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Avoid raising dust. Carefully sweep the material into a designated hazardous waste container.
-
For a Liquid Spill: Cover the spill with an appropriate absorbent material.[1] Work from the outside in to prevent spreading.
-
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as hazardous waste.
-
Disposal: All cleanup materials must be disposed of as hazardous solid waste according to Protocol 2.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to this compound.
Caption: Decision tree for waste segregation.
Conclusion
By adhering to these protocols, researchers can ensure that this compound is managed safely and responsibly from receipt to disposal. This commitment not only ensures regulatory compliance but also fosters a culture of safety that is paramount to innovative and successful research. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
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A Researcher's Guide to Personal Protective Equipment for Handling 3-(2-Fluorophenyl)pyrrolidine-2,5-dione
A specific Safety Data Sheet for 3-(2-Fluorophenyl)pyrrolidine-2,5-dione was not located. The following guidance is based on the safety profiles of structurally analogous compounds, including various fluorophenyl pyrrolidine and succinimide derivatives.
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. This compound is one such compound, and while its full toxicological profile may not be extensively documented, a proactive and evidence-based approach to safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). The recommendations herein are synthesized from safety data for structurally similar fluorinated aromatic and pyrrolidine-based compounds.[1][2][3][4]
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3][4] The presence of the fluorophenyl group also warrants careful handling, as fluorinated organic molecules can have unique metabolic and toxicological profiles. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.[5]
| Hazard | Classification | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1][2][3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A/1 (Causes serious eye irritation/damage) | [1][2][3][4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [1][2][3][4] |
Caption: Hazard Profile of Structurally Similar Compounds
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE should always be based on a thorough risk assessment of the specific procedures being undertaken. For this compound, the primary routes of exposure to mitigate are inhalation, skin contact, and eye contact. All PPE should be inspected for integrity before each use and disposed of correctly after use.[1][2]
Caption: Decision-Making Workflow for PPE Selection
Detailed PPE Protocols
To prevent eye irritation from dust particles or splashes, chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[7] When handling solutions or there is a risk of splashing, a face shield should be worn in addition to safety goggles for full facial protection.[2][5]
A standard laboratory coat should be worn at all times. For direct handling of this compound, chemically resistant gloves such as nitrile or neoprene are recommended.[8] It is crucial to inspect gloves for any signs of degradation or puncture before use.[1] After handling, gloves should be removed using a technique that avoids contaminating the skin, and hands should be washed thoroughly.[1][2]
To avoid respiratory tract irritation, all handling of the solid compound that may generate dust, as well as the preparation of solutions, should be conducted in a certified chemical fume hood.[9] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate particulate filter (N95 or better) should be used.[2]
Operational and Disposal Plans
Beyond personal protection, safe handling extends to the operational environment and proper disposal. Always work in a well-ventilated area, preferably a chemical fume hood.[9] All waste containing this compound should be considered hazardous. Segregate halogenated organic waste and dispose of it through a licensed waste disposal contractor in properly labeled, sealed containers.[9]
References
-
Personal Protective Equipment | US EPA . US EPA. Available from: [Link]
-
Safety Data Sheet - Angene Chemical . Angene Chemical. Available from: [Link]
-
Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety . RSG Safety. Available from: [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals . Servier. Available from: [Link]
-
Section 6C: Protective Equipment - Princeton EHS . Princeton University. Available from: [Link]
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC . National Center for Biotechnology Information. Available from: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
